molecular formula C10H21NO3S B7533631 2-Octylsulfonylacetamide

2-Octylsulfonylacetamide

Cat. No.: B7533631
M. Wt: 235.35 g/mol
InChI Key: QTQLOUJFCVBZSP-UHFFFAOYSA-N
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Description

2-Octylsulfonylacetamide is a high-purity chemical reagent featuring a unique molecular structure that combines a long-chain octylsulfonyl group with an acetamide moiety. This combination is of significant interest in medicinal chemistry and chemical biology research, particularly in the design and synthesis of novel bioactive molecules. Compounds containing sulfonamide and acetamide functional groups are widely investigated for their potential as enzyme inhibitors . Researchers utilize such scaffolds in structure-activity relationship (SAR) studies to develop new therapeutic agents, with documented activities including urease inhibition . As a biochemical tool, this compound serves as a valuable building block for probing enzyme mechanisms and developing enzyme-targeted therapies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-octylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-15(13,14)9-10(11)12/h2-9H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQLOUJFCVBZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Octylsulfonylacetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-octylsulfonylacetamide, a specialized organic compound with potential applications in research and development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It will detail the compound's molecular identifiers, propose a robust synthetic pathway with detailed protocols, and discuss its anticipated physicochemical properties and potential areas of application based on analogous structures.

Molecular Identification and Structural Elucidation

This compound is characterized by a central acetamide moiety, where the alpha-carbon is substituted with an octylsulfonyl group. This structure imparts both hydrophilic (acetamide) and lipophilic (octyl chain) characteristics, suggesting potential for interesting chemical and biological activities.

Table 1: Molecular Identifiers for this compound

IdentifierString
SMILES CCCCCCCCS(=O)(=O)CC(N)=O
InChI InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-15(13,14)9-10(11)12/h2-9H2,1H3,(H2,11,12)

Proposed Synthetic Pathway and Experimental Protocols

The overall synthetic scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation 1-Octanethiol 1-Octanethiol Intermediate 2-(Octylthio)acetamide 1-Octanethiol->Intermediate Base (e.g., NaH) Solvent (e.g., THF) 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Intermediate Intermediate_ref 2-(Octylthio)acetamide Final_Product This compound Intermediate_ref->Final_Product Oxidizing Agent (e.g., H2O2) Solvent (e.g., Acetic Acid)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(Octylthio)acetamide (Thioether Intermediate)

This step involves the nucleophilic substitution of the chloride in 2-chloroacetamide by the thiolate anion generated from 1-octanethiol. The reaction proceeds via an SN2 mechanism.

Protocol:

  • Preparation of Reactants: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-octanethiol (1 equivalent) to anhydrous tetrahydrofuran (THF).

  • Thiolate Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas indicates the formation of the sodium thiolate.

  • Nucleophilic Substitution: Dissolve 2-chloroacetamide (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the thiolate solution at room temperature.[1][2][3]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(octylthio)acetamide.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation of 2-(Octylthio)acetamide to this compound

The thioether intermediate is then oxidized to the corresponding sulfone. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[4][5]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-(octylthio)acetamide (1 equivalent) from Step 1 in glacial acetic acid.

  • Oxidation: Add a stoichiometric excess of 30% hydrogen peroxide (approximately 2.5-3 equivalents) dropwise to the solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

  • Reaction Completion: Stir the reaction mixture at room temperature for several hours, or gently heat to 50-60 °C to expedite the process. Monitor the oxidation by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into cold water. The sulfone product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent like dichloromethane.

  • Purification: Wash the collected solid or the organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo. The final product, this compound, can be further purified by recrystallization.

Experimental_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Oxidation A Combine 1-Octanethiol and THF B Add NaH at 0°C A->B C Stir and warm to RT B->C D Add 2-Chloroacetamide solution C->D E Monitor by TLC D->E F Aqueous work-up and extraction E->F G Purify by column chromatography F->G H Dissolve thioether in Acetic Acid G->H Purified Thioether I Add H2O2 dropwise H->I J Stir (optional heating) I->J K Monitor by TLC J->K L Precipitate/Extract product K->L M Purify by recrystallization L->M

Sources

Solubility of 2-Octylsulfonylacetamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Octylsulfonylacetamide in Organic Solvents for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound, a representative lipophilic sulfonamide. While specific experimental data for this compound is not extensively published, this document outlines the theoretical framework, experimental design, and analytical methodologies required for a robust solubility assessment. We will delve into the molecular interactions governing solubility, provide detailed, field-tested protocols for solubility determination, and discuss the interpretation of results in the context of pharmaceutical process development.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and create significant hurdles in manufacturing processes such as crystallization and purification.

This compound belongs to the sulfonamide class of compounds, characterized by a sulfonyl group directly attached to a nitrogen atom. The presence of the long octyl chain imparts significant lipophilicity, suggesting that its solubility will be highly dependent on the choice of organic solvent. Understanding its solubility profile is therefore not merely an academic exercise but a crucial step in de-risking a development program and enabling rational process design. This guide provides the foundational knowledge and practical methodologies to achieve this.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For this compound, the key structural features influencing its solubility are:

  • The Sulfonyl Group (SO₂): This group is highly polar and can act as a hydrogen bond acceptor.

  • The Amide Group (-C(O)NH-): This group is also polar and can act as both a hydrogen bond donor and acceptor.

  • The Octyl Chain (C₈H₁₇): This long alkyl chain is nonpolar and dominates the molecule's lipophilic character.

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

A useful, albeit qualitative, tool for predicting solubility is the consideration of solvent polarity. Solvents can be broadly classified as:

  • Polar Protic Solvents: (e.g., methanol, ethanol) Can act as hydrogen bond donors and acceptors. These are likely to interact favorably with the sulfonamide moiety.

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) Can act as hydrogen bond acceptors but not donors. Their interaction will primarily be with the sulfonyl and carbonyl groups.

  • Nonpolar Solvents: (e.g., hexane, toluene) Primarily interact through van der Waals forces. These will interact favorably with the octyl chain.

A systematic approach to solubility screening should therefore include representatives from each of these classes to build a comprehensive profile.

Experimental Determination of Solubility: A Step-by-Step Guide

The gold standard for determining equilibrium solubility is the shake-flask method . This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

The Equilibrium Shake-Flask Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume of each selected solvent into the corresponding vials.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B Step 1 & 2 C Seal and agitate at constant temperature B->C D Allow solid to settle C->D Step 3 & 4 E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F Step 5-8 G Quantify by HPLC F->G Step 5-8 H Calculate solubility G->H Step 5-8

Caption: Workflow for Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

The quantitative results from the solubility experiments should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)
Polar ProticMethanol32.7[Insert Experimental Value]
Ethanol24.5[Insert Experimental Value]
Polar AproticAcetonitrile37.5[Insert Experimental Value]
Acetone20.7[Insert Experimental Value]
Ethyl Acetate6.0[Insert Experimental Value]
NonpolarToluene2.4[Insert Experimental Value]
Heptane1.9[Insert Experimental Value]

Interpreting the Results:

  • High solubility in polar aprotic solvents like acetone and ethyl acetate might suggest that hydrogen bond acceptance by the solvent plays a key role in solvating the sulfonamide group, while the solvent's moderate polarity also accommodates the octyl chain.

  • Lower solubility in highly polar protic solvents like methanol could indicate that the energy cost of disrupting the solvent's strong hydrogen bonding network is not fully compensated by the solute-solvent interactions.

  • Very low solubility in nonpolar solvents like heptane would be expected, as these solvents cannot effectively solvate the polar sulfonamide moiety.

This information is invaluable for selecting appropriate solvents for crystallization, chromatography, and formulation development.

Logical Relationships in Solubility Screening

The process of solvent selection and solubility determination is not random but follows a logical progression based on the physicochemical properties of the solute and solvents.

G A Analyze Structure of This compound (Polar head, Nonpolar tail) B Hypothesize Solubility Profile (e.g., good in moderately polar solvents) A->B C Select Diverse Solvents (Protic, Aprotic, Nonpolar) B->C D Execute Shake-Flask Experiment C->D E Quantify Concentration (HPLC) D->E F Analyze Data & Refine Solvent Selection for Process Development E->F

Caption: Logical Flow of a Solubility Screening Study.

Conclusion

While this guide uses this compound as a model compound, the principles and methodologies described are broadly applicable to the solubility assessment of other novel chemical entities. A thorough understanding of a compound's solubility profile in a range of organic solvents is a non-negotiable prerequisite for efficient and successful drug development. By employing systematic experimental designs, such as the shake-flask method, and leveraging a sound theoretical understanding of intermolecular forces, researchers can generate the high-quality data needed to make informed decisions, ultimately accelerating the path from laboratory to clinic.

References

  • Title: The Rule of Five: A Landmark in Modern Drug Discovery Source: Drug Discovery Today URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: OECD Guideline for the Testing of Chemicals, Section 1, No. 105. URL: [Link]

An In-Depth Technical Guide to the Safe Handling of 2-Octylsulfonylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety considerations for 2-Octylsulfonylacetamide. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes available data on structurally related compounds, namely sulfonamides and acetamide derivatives, to establish a robust framework for safe handling, storage, and emergency procedures. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Understanding the Compound: A Structural Perspective on Safety

This compound belongs to the family of sulfonylacetamides. Its structure, featuring a long alkyl chain (octyl), a sulfonyl group, and an acetamide moiety, dictates its potential physicochemical properties and toxicological profile. The long alkyl chain suggests lower water solubility compared to smaller analogs and potential for membrane interaction. The sulfonylacetamide group is a well-known pharmacophore, and its reactivity and metabolic pathways can be inferred from extensive studies on related sulfonamide drugs.

Hazard Identification and Risk Assessment

Potential Health Effects:

  • Skin and Eye Irritation: Similar to many organic chemicals, direct contact may cause skin and eye irritation. Prolonged or repeated exposure could lead to dermatitis.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Gastrointestinal Effects: Ingestion may cause gastrointestinal upset.

  • Systemic Effects: Based on data from other sulfonamides, potential systemic effects upon significant exposure could include impacts on the kidney, liver, and hematopoietic system.[1][2]

Table 1: Inferred Hazard Classification

Hazard ClassificationInferred RiskBasis for Inference
Acute Oral ToxicityCategory 4 (Harmful if swallowed)General toxicity profile of related acetamides and sulfonamides.
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Common property of many organic chemicals; precautionary approach.
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Common property of many organic chemicals; precautionary approach.
Specific Target Organ ToxicityMay cause damage to kidneys and liver through prolonged or repeated exposure.Known toxicological profiles of sulfonamide-class compounds.[1][2]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with a novel compound. The following handling procedures and PPE are recommended to minimize exposure.

Engineering Controls
  • Fume Hood: All handling of this compound, especially when in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to prevent inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.

PPE_Workflow cluster_pre Pre-Handling cluster_during During Handling cluster_post Post-Handling Assess_Task Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Informs Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Monitor_Exposure Monitor for Signs of Exposure Handle_Compound->Monitor_Exposure Doff_PPE Doff PPE Safely Monitor_Exposure->Doff_PPE Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste

Caption: Workflow for selecting and using Personal Protective Equipment.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the limited data on chemical resistance, it is prudent to change gloves frequently and immediately after any contamination.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures and Chemical Reactivity

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions.[2][3]

Accidental Release Measures

A well-defined plan for accidental releases is essential for laboratory safety.

Spill_Response Evacuate Evacuate Area Ensure personal safety first Notify Notify Supervisor & Safety Officer Report the spill immediately Evacuate->Notify Assess Assess the Spill Size and nature of the spill Notify->Assess PPE Don Appropriate PPE Minimum: gloves, goggles, lab coat Assess->PPE Contain Contain the Spill Use absorbent pads or granules PPE->Contain Neutralize Neutralize (if applicable) Follow specific lab protocols Contain->Neutralize Cleanup Clean Up Collect absorbed material Neutralize->Cleanup Dispose Dispose of Waste In a sealed, labeled container Cleanup->Dispose Decontaminate Decontaminate Area Clean with appropriate solvent Dispose->Decontaminate Report Document the Incident Fill out an incident report Decontaminate->Report

Caption: Step-by-step protocol for responding to a chemical spill.

Storage and Disposal

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Protect from light and moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Physicochemical Properties (Predicted)

The following table outlines the predicted physicochemical properties of this compound based on its structure and data from similar compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white solidTypical for many organic compounds of this class.
Molecular Formula C10H21NO3SBased on chemical structure.
Molecular Weight 235.35 g/mol Calculated from the molecular formula.
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, acetone.The long octyl chain imparts hydrophobicity.
Melting Point Expected to be a solid at room temperature.Based on the molecular weight and functional groups.
Boiling Point Not determined; likely to decompose upon strong heating.Common for complex organic molecules.

Toxicological Information (Inferred)

As previously stated, no specific toxicological studies on this compound have been identified. The following information is inferred from the broader class of sulfonamides and acetamides.

  • Acute Toxicity: Likely to be harmful if swallowed.

  • Carcinogenicity: No data is available to classify its carcinogenic potential. It is not listed as a carcinogen by IARC, NTP, or OSHA.

  • Mutagenicity: No data is available.

  • Reproductive Toxicity: No data is available.

Conclusion and Recommendations for Further Studies

This technical guide provides a foundational understanding of the safety considerations for this compound based on the available information for structurally related compounds. It is imperative for researchers to handle this compound with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.

For drug development professionals, it is strongly recommended that comprehensive toxicological and safety pharmacology studies be conducted as part of the preclinical development program. These should include, but are not limited to:

  • In vitro cytotoxicity assays.

  • Ames test for mutagenicity.

  • Acute toxicity studies in two different species.

  • Repeated dose toxicity studies.

By following the guidance outlined in this document and conducting further necessary studies, the risks associated with the handling and development of this compound can be effectively managed.

References

  • CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google P
  • 2-Methylacetophenone | C9H10O | CID 11340 - PubChem. (URL: [Link])

  • Chemical Properties of 2-Octanethiol (CAS 3001-66-9) - Cheméo. (URL: [Link])

  • (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide - ResearchGate. (URL: [Link])

  • A 13-week subchronic toxicity study of 2-(l-menthoxy)ethanol in F344 rats - PMC - NIH. (URL: [Link])

  • Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. (URL: [Link])

  • 2-Octanol | C8H18O | CID 20083 - PubChem. (URL: [Link])

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC - NIH. (URL: [Link])

  • Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC. (URL: [Link])

  • Sulfanilamide - Sciencemadness Wiki. (URL: [Link])

Sources

The Ascendancy of Sulfonylacetamide Scaffolds: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The sulfonylacetamide moiety, a nuanced yet powerful functional group, is carving a significant niche in medicinal chemistry. Moving beyond the long-established realm of classical sulfonamide antibiotics, novel scaffolds incorporating the sulfonylacetamide core are demonstrating remarkable versatility and potential across a spectrum of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of these emerging scaffolds, offering field-proven insights for their strategic deployment in drug discovery programs.

The Sulfonylacetamide Scaffold: A Bioisosteric Advantage

The strategic appeal of the sulfonylacetamide group often lies in its role as a non-classical bioisostere of a carboxylic acid. This substitution can be a pivotal decision in lead optimization, offering a sophisticated approach to modulating physicochemical and pharmacokinetic properties.

  • Acidity and Hydrogen Bonding: Unlike the more basic sulfonamides, the presence of the adjacent acetyl group significantly increases the acidity of the N-H proton in sulfonylacetamides, with pKa values often falling in a range comparable to carboxylic acids. This allows them to mimic the crucial hydrogen bonding interactions of a carboxylate group with biological targets.

  • Physicochemical Properties: The sulfonylacetamide moiety can enhance lipophilicity and improve membrane permeability compared to the more polar carboxylic acid group. This can be a critical advantage in targeting intracellular proteins or crossing the blood-brain barrier.[1]

  • Metabolic Stability: The sulfonylacetamide linkage is generally more resistant to metabolic degradation than a carboxylic acid, which can be susceptible to glucuronidation. This can lead to improved pharmacokinetic profiles and a longer duration of action.[2]

Synthetic Strategies for Sulfonylacetamide Scaffolds

The construction of the sulfonylacetamide linkage can be approached from several angles, with modern methodologies focusing on efficiency, sustainability, and broad substrate scope.

Classical Two-Step Synthesis

A foundational and reliable method involves a two-step process starting from readily available building blocks.

Step 1: Sulfonamide Formation

This step involves the reaction of an amino-functionalized aromatic or heteroaromatic compound with an acetamidobenzenesulfonyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) with a base such as pyridine to neutralize the HCl byproduct.

Step 2: Deacetylation

The subsequent removal of the protecting acetyl group from the sulfonamide nitrogen is achieved under acidic conditions to yield the final sulfonylacetamide.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)sulfonylacetamide

This protocol is a representative example of the classical two-step synthesis.

Materials:

  • 4-aminoacetophenone

  • 4-acetamidobenzenesulfonyl chloride

  • Dichloromethane (DCM)

  • Pyridine

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Sulfonamide Formation:

    • Dissolve 4-aminoacetophenone (1.0 eq) in DCM in a round-bottom flask.

    • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.1 eq) in DCM to the flask.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-acetylphenyl)-4-acetamidobenzenesulfonamide intermediate.

    • Purify the intermediate by recrystallization or column chromatography.

  • Deacetylation:

    • Suspend the purified intermediate in a mixture of ethanol and concentrated HCl.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, N-(4-acetylphenyl)sulfonylacetamide, by column chromatography or recrystallization.

Modern Catalytic and Sustainable Approaches

Recent advancements have focused on more direct and environmentally friendly methods for the synthesis of N-acyl sulfonamides, which are applicable to sulfonylacetamides.[3]

  • Direct N-acylation of Sulfonamides: This is a common and straightforward approach where a sulfonamide is directly acylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.[3][4]

  • N-sulfonylation of Acetamides: The reverse approach, where an acetamide is reacted with a sulfonylating agent, is also a viable strategy.[3]

  • Catalytic Methods: The use of transition metal catalysts, such as palladium, has enabled the development of carbonylative syntheses and cross-coupling reactions to form the sulfonylacetamide linkage under mild conditions.[5][6]

  • Green Chemistry Approaches: Methodologies utilizing recyclable heterogeneous catalysts, solvent-free conditions, or aqueous reaction media are gaining prominence, aligning with the principles of sustainable chemistry.[3][7]

Diagram of Synthetic Approaches

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Amino Compound Amino Compound Classical Two-Step Classical Two-Step Amino Compound->Classical Two-Step Acetamidobenzenesulfonyl\nChloride Acetamidobenzenesulfonyl Chloride Acetamidobenzenesulfonyl\nChloride->Classical Two-Step Sulfonamide Sulfonamide Direct N-acylation Direct N-acylation Sulfonamide->Direct N-acylation Acetylating Agent Acetylating Agent Acetylating Agent->Direct N-acylation Acetamide Acetamide N-sulfonylation N-sulfonylation Acetamide->N-sulfonylation Sulfonylating Agent Sulfonylating Agent Sulfonylating Agent->N-sulfonylation Sulfonylacetamide Scaffold Sulfonylacetamide Scaffold Classical Two-Step->Sulfonylacetamide Scaffold Direct N-acylation->Sulfonylacetamide Scaffold N-sulfonylation->Sulfonylacetamide Scaffold Catalytic Methods Catalytic Methods Catalytic Methods->Sulfonylacetamide Scaffold

Caption: Overview of synthetic routes to sulfonylacetamide scaffolds.

Biological Targets and Therapeutic Applications

The versatility of the sulfonylacetamide scaffold is evident in the diverse range of biological targets it can be engineered to inhibit, leading to a broad spectrum of potential therapeutic applications.

Enzyme Inhibition

A primary application of sulfonylacetamide scaffolds is in the design of potent and selective enzyme inhibitors.

  • Kinase Inhibitors: The sulfonylacetamide moiety can engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it a valuable scaffold for the development of inhibitors for oncology and inflammatory diseases.[8][9][10] While specific sulfonylacetamide kinase inhibitors in late-stage clinical trials are not yet widely reported, the chemical feasibility and rationale are strong. For instance, the sulfonamide-containing drug Sulfatinib is a multi-kinase inhibitor that has undergone phase I clinical trials for advanced solid tumors.[6][11][12]

  • Protease Inhibitors: Sulfonylacetamides can act as transition-state mimics or engage in crucial interactions with the active sites of proteases, offering opportunities for the development of antiviral, anticancer, and anti-inflammatory agents.[7][13][14]

  • Urease Inhibitors: Conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, forming acetamide-sulfonamide scaffolds, have shown potent urease inhibition, which is relevant for the treatment of infections by Helicobacter pylori.[15][16][17]

Table 1: Representative Enzyme Targets for Sulfonylacetamide-Related Scaffolds

Enzyme ClassSpecific Target(s)Therapeutic Area
KinasesReceptor Tyrosine Kinases (e.g., VEGFR, FGFR)Oncology
Cyclin-Dependent Kinases (e.g., CDK2)Oncology
ProteasesHIV Protease, Hepatitis C Virus (HCV) ProteaseInfectious Diseases
Matrix Metalloproteinases (MMPs)Oncology, Inflammation
UreaseBacterial UreaseInfectious Diseases
Carbonic AnhydrasesVarious isoformsGlaucoma, Oncology
Neurodegenerative Disorders

Emerging research highlights the potential of sulfonylacetamide and related sulfonamide derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Mechanism of Action: These compounds can exert neuroprotective effects through multiple mechanisms, including the inhibition of neuroinflammatory responses, reduction of oxidative stress, and modulation of key signaling pathways.[18][19][20]

  • Structure-Activity Relationship (SAR): Studies on bis-sulfonamide derivatives have demonstrated that specific substitution patterns can enhance neuroprotective activity against neurotoxin-induced cell death.[20]

Diagram of Neuroprotective Mechanisms

G Sulfonylacetamide\nScaffold Sulfonylacetamide Scaffold Inhibition of\nNeuroinflammation Inhibition of Neuroinflammation Sulfonylacetamide\nScaffold->Inhibition of\nNeuroinflammation Reduction of\nOxidative Stress Reduction of Oxidative Stress Sulfonylacetamide\nScaffold->Reduction of\nOxidative Stress Modulation of\nSignaling Pathways Modulation of Signaling Pathways Sulfonylacetamide\nScaffold->Modulation of\nSignaling Pathways Neuroprotection Neuroprotection Inhibition of\nNeuroinflammation->Neuroprotection Reduction of\nOxidative Stress->Neuroprotection Modulation of\nSignaling Pathways->Neuroprotection

Caption: Multifaceted neuroprotective mechanisms of sulfonylacetamide scaffolds.

Physicochemical Properties and Drug-Likeness

The success of a drug candidate is intrinsically linked to its physicochemical properties. The sulfonylacetamide scaffold offers a tunable platform to optimize these parameters.

  • pKa and Lipophilicity (LogP/LogD): The pKa of the sulfonylacetamide N-H is a critical parameter that influences its ionization state at physiological pH, thereby affecting solubility, permeability, and target engagement. The lipophilicity of the scaffold can be modulated by the nature of the substituents on the aromatic/heteroaromatic rings and the acetyl group.[21][22][23]

  • Metabolic Stability: The inherent stability of the sulfonylacetamide linkage is a key advantage. However, the overall metabolic profile will depend on the entire molecular structure. In vitro assays using liver microsomes are essential to evaluate the metabolic stability of novel analogs.[2][24]

Future Perspectives and Conclusion

The sulfonylacetamide scaffold is a rising star in medicinal chemistry, offering a compelling combination of synthetic accessibility, favorable physicochemical properties, and diverse biological activities. While the full clinical potential of novel sulfonylacetamide-based drugs is still being explored, the preclinical data are highly encouraging. Future research will likely focus on:

  • Expansion into New Therapeutic Areas: Exploring the utility of sulfonylacetamide scaffolds in a wider range of diseases, including metabolic and cardiovascular disorders.

  • Development of Covalent Inhibitors: The reactivity of the sulfonylacetamide moiety could be harnessed for the design of targeted covalent inhibitors.

  • Application in PROTACs and other Novel Modalities: The scaffold's drug-like properties make it an attractive component for more complex therapeutic constructs like proteolysis-targeting chimeras (PROTACs).

References

  • Gavrylenko, O. V., Sosunovych, B. S., & Vashchenko, B. V. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainica Bioorganica Acta, 20(2), 13-23. [Link]

  • A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress D. (2021). Semantic Scholar. [Link]

  • Ma, L., Zhang, X., & Li, J. (2021). A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease. Antioxidants, 10(9), 1421. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). ResearchGate. [Link]

  • Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. (2019). The Journal of Organic Chemistry. [Link]

  • A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. (2025). Preprints.org. [Link]

  • Arylsulfonylacetamides as bifunctional reagents for alkene aminoarylation. (2022). PMC. [Link]

  • Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. (2022). PMC. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PMC. [Link]

  • Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. (2004). PubMed. [Link]

  • Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. (n.d.). PMC. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

  • Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. (2020). PubMed. [Link]

  • Sulfacetamide. (n.d.). PubChem. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. [Link]

  • Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study. (2017). PubMed. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. [Link]

  • Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer. (2020). PMC. [Link]

  • Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study. (2017). Oncotarget. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). ResearchGate. [Link]

  • From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. (2025). MDPI. [Link]

  • 1AGW: CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR. (1998). RCSB PDB. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]

  • Solubility advantage of sulfanilamide and sulfacetamide in natural deep eutectic systems: experimental and theoretical investigations. (2025). ResearchGate. [Link]

  • Discovery, Optimization, and Biological Evaluation of Sulfonamidoacetamides as an Inducer of Axon Regeneration. (2016). Journal of Medicinal Chemistry. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). ACS Omega. [Link]

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023). PubMed. [Link]

  • An innovative phase I clinical study demonstrates inhibition of FLT3 phosphorylation by SU11248 in acute myeloid leukemia patients. (2003). PubMed. [Link]

  • Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer. (2024). ResearchGate. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). SciSpace. [Link]

  • Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. (2025). ResearchGate. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Mersana Therapeutics to Present Preclinical Data from Immunosynthen STING-Agonist ADC Platform at the Society for Immunotherapy of Cancer (SITC) 35th Anniversary Annual Meeting. (2020). GlobeNewswire. [Link]

  • Analysis on the Research Progress of Protease inhibitors. (2023). Patsnap Synapse. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PubMed Central. [Link]

  • An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024). (2024). PubMed. [Link]

  • Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: Results from a phase I study. (2017). ResearchGate. [Link]

  • Sulfa Drugs: List of Antibiotics and Other Sulfonamides. (2025). Verywell Health. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). MDPI. [Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. [Link]

  • Sulfacetamide – Knowledge and References. (2021). Taylor & Francis. [Link]

  • Crystal Structure and Inhibitor Identifications Reveal Targeting Opportunity for the Atypical MAPK Kinase ERK3. (2020). MDPI. [Link]

  • Bioisosteres that influence metabolism. (2022). Hypha Discovery Blogs. [Link]

  • New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. (2025). PMC. [Link]

  • Innovative Peptide Therapeutics in the Pipeline: Transforming Cancer Detection and Treatment. (2025). MDPI. [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. [Link]

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Methodological & Application

Application Note: 2-Octylsulfonylacetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of 2-Octylsulfonylacetamide as a specialized reagent in the synthesis of heterocyclic compounds. It focuses on its role as a lipophilic active methylene building block, enabling the construction of diverse scaffolds such as pyrrolones, isoxazoles, and pyridones with enhanced membrane permeability.[1]

Subject: this compound (


)
Role:  Lipophilic Active Methylene Reagent / Sulfonyl Carbanion Source
Application:  Synthesis of Lipophilic Heterocycles (Pyrrolones, Isoxazoles, Pyridones)
Target Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1][2][3][4]

Introduction & Strategic Value

This compound is a bifunctional reagent characterized by a highly acidic methylene group flanked by a strong electron-withdrawing sulfonyl group and an amide moiety.[1] While sulfonylacetamides are classic synthons in organic chemistry, the octyl derivative offers a unique strategic advantage: it introduces a significant lipophilic domain (


 chain) directly into the heterocyclic core.[1]

In drug development, this lipophilicity is crucial for:

  • Membrane Permeability: Enhancing the bioavailability of polar heterocyclic pharmacophores.[1]

  • Surfactant-like Properties: Facilitating interaction with lipid bilayers or hydrophobic pockets in enzymes (e.g., Caspase inhibitors, biocides).[1]

  • Crystalline Properties: The octyl chain often improves the crystallinity and solubility profile of intermediates in organic solvents.[1]

This guide details the mechanistic exploitation of this compound in constructing bioactive heterocycles, moving beyond simple alkylation to complex cyclization cascades.[1]

Mechanistic Principles

The reactivity of this compound is governed by the acidity of its


-methylene protons (

).[1] The conjugate base, stabilized by both the sulfonyl and carbonyl groups, acts as a versatile 1,3-dinucleophile or a C-nucleophile depending on the reaction conditions.
Core Reactivity Modes:
  • Knoevenagel Condensation: Reaction with aldehydes to form

    
    -octylsulfonyl acrylamides (Michael acceptors).[1]
    
  • Mannich-Type Reactions: Reaction with imines to form

    
    -amino derivatives.[1]
    
  • Cyclization Cascades: Reaction with 1,2- or 1,3-biselectrophiles (e.g.,

    
    -haloketones, oxime acetates) to close 5- or 6-membered rings.[1]
    
Diagram: Mechanistic Pathways

Reactivity Reagent This compound (Active Methylene) Carbanion Stabilized Carbanion [Oct-SO2-CH-CONH2]- Reagent->Carbanion Deprotonation Base Base (NaH, Piperidine) Base->Carbanion Knoevenagel Knoevenagel Product (Acrylamide) Carbanion->Knoevenagel Condensation Pyrrolone 3-Amino-4-sulfonyl -2-pyrrolone Carbanion->Pyrrolone Annulation Aldehyde + Aldehyde (R-CHO) Aldehyde->Knoevenagel Knoevenagel->Pyrrolone Secondary Cyclization Biselectrophile + 1,2-Biselectrophile (e.g., Oxime Acetate) Biselectrophile->Pyrrolone

Caption: Divergent synthetic pathways starting from the deprotonation of this compound.[1]

Experimental Protocols

Protocol A: Synthesis of -Octylsulfonyl Acrylamides (Knoevenagel Condensation)

This protocol generates the essential intermediate for subsequent Michael additions or cycloadditions.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aromatic/Heteroaromatic Aldehyde (1.0 equiv)[1]

  • Piperidine (0.1 equiv) or

    
    -Alanine (0.1 equiv)[1]
    
  • Solvent: Ethanol or Toluene[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 10 mmol of this compound and 10 mmol of the aldehyde in 50 mL of solvent.

  • Catalysis: Add 1 mmol of piperidine.

  • Reflux: Heat the mixture to reflux. Monitor by TLC (typically 2-4 hours).[1]

    • Note: The octyl chain may cause the product to oil out initially; cooling often induces crystallization.[1]

  • Workup: Cool to room temperature.

    • If solid forms: Filter and wash with cold ethanol.[1]

    • If oil: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove piperidine), brine, and dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol/Hexane (1:1).

Validation:

  • 1H NMR: Disappearance of the singlet at

    
     ppm (CH2) and appearance of the vinylic proton singlet at 
    
    
    
    ppm.[1]
Protocol B: Copper-Catalyzed Synthesis of 3-Amino-4-(octylsulfonyl)pyrrol-2-ones

This advanced protocol utilizes the reagent to construct a highly functionalized lactam core, relevant for kinase inhibitors.[1]

Mechanism: The reaction proceeds via a copper-catalyzed cascade involving an oxime acetate (internal oxidant/electrophile) and the sulfonylacetamide.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Oxime Acetate (e.g., derived from acetophenone) (1.2 equiv)[1]

  • Catalyst: CuCl (10 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DMF or Toluene[1]

Procedure:

  • Setup: Flame-dry a reaction tube and purge with Argon.

  • Addition: Add this compound (1.0 mmol), Oxime Acetate (1.2 mmol), CuCl (0.1 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add 3 mL of anhydrous DMF.

  • Reaction: Heat to 100°C for 12 hours under Argon.

  • Quench: Cool to RT, dilute with water (15 mL), and extract with EtOAc (3 x 10 mL).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The copper catalyst facilitates the N-O bond cleavage of the oxime, generating a transient imine species that undergoes nucleophilic attack by the sulfonylacetamide carbanion, followed by intramolecular cyclization.[1]

Protocol C: Synthesis of 4-Octylsulfonyl-Isoxazoles

Isoxazoles are key pharmacophores.[1] This method uses the Knoevenagel intermediate (from Protocol A) in a reaction with hydroxylamine.[1]

Reagents:

  • 
    -Octylsulfonyl Acrylamide (from Protocol A) (1.0 equiv)[1]
    
  • Hydroxylamine Hydrochloride (

    
    ) (1.5 equiv)[1]
    
  • Sodium Acetate (1.5 equiv)[1]

  • Solvent: Ethanol

Procedure:

  • Mix: Dissolve the acrylamide in Ethanol. Add

    
     and NaOAc.
    
  • Reflux: Heat at reflux for 6 hours.

  • Mechanism: The hydroxylamine undergoes a Michael addition to the

    
    -carbon, followed by elimination of the amine/amide moiety or direct cyclization depending on the specific substitution pattern (often forming isoxazolidinones which can be oxidized).[1]
    
    • Alternative Route: For aromatic isoxazoles, react this compound directly with a hydroximoyl chloride (generated in situ from an oxime) and base (

      
      ).[1]
      

Data Summary & Troubleshooting

ParameterTypical Value / ObservationTroubleshooting Tip
Appearance White to off-white waxy solidIf yellow/brown, recrystallize from EtOH to remove oxidation byproducts.[1]
Solubility Soluble in DMSO, DMF, EtOAc, DCM.[1] Low in Water.[1]Use DMF or DMSO for nucleophilic substitutions; Toluene for condensations.[1]
pKa (

-CH2)
~11.5 - 13.0Use bases like

or NaH.[1] Piperidine is sufficient for condensations.[1]
Reaction Monitoring TLC (UV active if conjugated, or Iodine stain)The octyl chain causes significant streaking on silica; add 1%

to eluent.[1]
Byproducts Desulfonylation (rare), Self-condensationAvoid excessive heating (>140°C) which may cause thermal decomposition of the sulfonyl moiety.[1]

References

  • Active Methylene Chemistry: Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. Research on Chemical Intermediates.[1][5] Link (General reactivity context).

  • Pyrrolone Synthesis: Copper-Catalyzed Annulation of Oxime Acetates with α-Amino Acid Ester Derivatives: Synthesis of 3-Sulfonamido/Imino 4-Pyrrolin-2-ones. Organic Letters, 2020.[1][5] Link (Methodology adapted for sulfonylacetamides).[1]

  • Lipophilic Modification: Synthesis and Antibacterial activity of Disulfide and Sulfone Compounds Derivatives from Benzimidazole. Research Journal of Pharmacy and Technology.[1] Link (Demonstrates octylsulfonyl group utility).[1]

  • General Heterocycle Synthesis: Synthesis of S-Heterocycles. Organic Chemistry Portal.[1] Link.

Sources

Application Note: Scalable Synthesis of 2-Octylsulfonylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

2-Octylsulfonylacetamide derivatives represent a specialized class of non-ionic surfactants and biological intermediates.[1] Characterized by a lipophilic octyl tail and a polar sulfonyl-acetamide headgroup, these molecules are increasingly investigated for:

  • Permeation Enhancement: Modulating lipid bilayer fluidity in transdermal drug delivery.

  • Antimicrobial Coatings: Disrupting bacterial membranes via surfactant activity.

  • Synthetic Intermediates: Precursors for complex heterocyclic sulfonamides.

This application note details a robust, two-step protocol for their preparation: (1) S-alkylation of 1-octanethiol followed by (2) Green Catalytic Oxidation using sodium tungstate/hydrogen peroxide. This method prioritizes safety (odor control), scalability, and high purity without chromatographic purification.

Retrosynthetic Analysis

The logical construction of the this compound scaffold relies on the stability of the sulfide intermediate. We avoid handling sulfonyl chlorides (which are moisture-sensitive) by oxidizing the stable sulfide after the amide bond is established.[1]

Retrosynthesis Target Target: this compound (Polar Head + Lipophilic Tail) Disconnection Functional Group Interconversion (Oxidation) Target->Disconnection Intermediate Intermediate: 2-(Octylthio)acetamide (Stable Sulfide) Disconnection->Intermediate Disconnect2 S-Alkylation (Nucleophilic Substitution) Intermediate->Disconnect2 Precursors Precursors: 1-Octanethiol + 2-Chloroacetamide Disconnect2->Precursors

Figure 1: Retrosynthetic strategy avoiding unstable sulfonyl chloride intermediates.

Experimental Protocols

Phase 1: Synthesis of 2-(Octylthio)acetamide (Sulfide Intermediate)

Objective: Efficient alkylation of 1-octanethiol with 2-chloroacetamide.[1] Critical Safety Note: 1-Octanethiol has a potent, repulsive skunk-like odor.[1] All work must be performed in a fume hood. All glassware must be bleached immediately after use to oxidize residual thiols.

Reagents
ReagentEquiv.Role
1-Octanethiol1.0Nucleophile (Lipophilic tail source)
2-Chloroacetamide1.1Electrophile (Headgroup source)
Potassium Carbonate (

)
1.5Base (Proton scavenger)
Acetone (Reagent Grade)SolventPolar aprotic medium (10 mL/g thiol)
Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (1.5 eq) in Acetone.
    
  • Addition: Add 1-Octanethiol (1.0 eq) via syringe. Stir for 10 minutes at room temperature (RT) to generate the thiolate anion in situ.

  • Alkylation: Add 2-Chloroacetamide (1.1 eq) in a single portion.

    • Observation: The reaction is slightly exothermic.

  • Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The thiol spot (

    
    ) should disappear; the product spot (
    
    
    
    ) will appear.[1]
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield a waxy white solid.

    • Purification: Recrystallize from minimal hot ethanol if necessary, though crude purity is often >95%.

Phase 2: Catalytic Oxidation to Sulfone

Objective: Selective oxidation of the sulfide to sulfone without over-oxidation or side reactions. Why this method? We utilize the Sodium Tungstate (


) / Hydrogen Peroxide system.[1] This is a "green" protocol that avoids harsh acids (mCPBA) and generates only water as a byproduct.[1]
Reagents
ReagentEquiv.Role
2-(Octylthio)acetamide1.0Substrate

(30% aq.)[1][2]
2.5Oxidant (Stoichiometric excess)

0.02 (2 mol%)Catalyst
Methanol/Water (1:[1]1)SolventReaction Medium
Step-by-Step Methodology
  • Solubilization: Dissolve the sulfide intermediate (from Phase 1) in Methanol/Water (1:1) at 50°C.

  • Catalyst Addition: Add Sodium Tungstate dihydrate (2 mol%). The solution may turn slightly yellow.

  • Oxidation: Add 30%

    
     dropwise over 20 minutes.
    
    • Caution: Exothermic reaction. Maintain temperature between 55–60°C.

    • Mechanistic Insight: The tungstate forms a peroxotungstate species, which transfers oxygen to the sulfur atom more efficiently than peroxide alone.

  • Completion: Stir at 60°C for 2 hours.

  • Quenching & Isolation:

    • Cool to RT. The sulfone is significantly less soluble than the sulfide and typically precipitates out.

    • Add cold water to maximize precipitation.

    • Filter the white solid and wash with cold water to remove residual catalyst and peroxide.

  • Drying: Dry in a vacuum oven at 40°C overnight.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your results against these expected spectral signatures.

TechniqueParameterExpected Signal / ValueStructural Assignment
FT-IR Amide I1650–1690

C=O[1] Stretch (Primary Amide)
Sulfone1280–1320


Asymmetric Stretch
Sulfone1120–1160


Symmetric Stretch
1H NMR

3.8–4.0 ppm
Singlet (2H)

(Deshielded by sulfone/carbonyl)

3.0–3.2 ppm
Triplet (2H)

(Alpha to sulfone)

0.88 ppm
Triplet (3H)Terminal Methyl (

)
Melting Point Range115–125°CSharp range indicates high purity

Process Workflow & Troubleshooting

Workflow Start Start: 1-Octanethiol Alkylation Phase 1: Alkylation (Acetone, K2CO3, 60°C) Start->Alkylation Check1 TLC Check (Disappearance of Thiol) Alkylation->Check1 Check1->Alkylation Incomplete (Add time) Workup1 Filtration & Concentration Check1->Workup1 Complete Oxidation Phase 2: Oxidation (H2O2, Na2WO4, 60°C) Workup1->Oxidation Precipitation Precipitation with Cold Water Oxidation->Precipitation Final Final Product: This compound Precipitation->Final

Figure 2: Integrated workflow for the synthesis of sulfonylacetamides.

Troubleshooting Guide
  • Issue: Strong Thiol Smell in Product.

    • Cause: Incomplete alkylation in Phase 1.

    • Fix: Ensure

      
       is finely ground. Increase reflux time. Wash the Phase 1 solid with Hexanes (Thiol is soluble; Product is not).[1]
      
  • Issue: Sticky/Oily Sulfone.

    • Cause: Residual solvent or mixed sulfoxide/sulfone species.

    • Fix: Recrystallize from Ethanol/Water (9:1).[1] Ensure oxidation temp stays >50°C to drive the reaction fully to the sulfone state (Sulfoxides form at lower temps).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Sato, K.; Hyodo, M.; Aoki, M.; Zheng, X. Q.; Noyori, R. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 2001 , 57(13), 2469–2476. [1]

  • Bahrami, K.; Khodaei, M. M.; Yousefi, B. "H2O2/Na2WO4/SiO2: An Efficient System for the Oxidation of Sulfides to Sulfones." Synlett, 2010 , 2010(18), 2735–2738. [1]

  • World Intellectual Property Organization. "Process for the preparation of 2-[(diphenylmethyl)thio]acetamide."[1] WO2004075827A2. (Industrial precedent for thioacetamide synthesis).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 2-Octylsulfonylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Octylsulfonylacetamide via recrystallization. This document offers in-depth technical information, practical experimental protocols, and solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Due to its long alkyl chain, this compound is expected to be a somewhat waxy or non-polar solid. A good starting point would be to screen mixed solvent systems. For sulfonamides, mixtures of a soluble solvent like ethanol or acetone with an anti-solvent like water or hexane are often effective[1].

Q2: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there is a high concentration of impurities. To resolve this, you can try redissolving the oil in additional hot solvent and allowing it to cool more slowly. Alternatively, selecting a lower-boiling point solvent or a different solvent mixture can be beneficial[1].

Q3: I have very low recovery of my purified this compound. What are the likely causes?

A3: Low recovery can stem from several factors: using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent. To improve recovery, use the minimum amount of hot solvent necessary to dissolve the compound. Ensure your filtration apparatus is pre-heated to prevent premature crystallization. To check for product loss in the mother liquor, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling.

Q4: What are the potential impurities in my this compound sample?

A4: Potential impurities can include unreacted starting materials, by-products from the synthesis, or residual solvents. For instance, in related sulfonamide syntheses, unreacted sulfonyl chlorides or amines can be present. The nature of the impurities will dictate the best purification strategy.

Solvent Screening and Selection

The selection of an appropriate solvent system is the most critical step for a successful recrystallization. Given the long alkyl chain of this compound, it is likely to exhibit properties of a waxy solid, which can be challenging to crystallize. A systematic solvent screening is highly recommended.

Experimental Protocol: Solvent Screening
  • Preparation : Place approximately 20-30 mg of your crude this compound into several test tubes.

  • Single Solvent Screening : To each tube, add a different solvent from the list below (start with ~0.5 mL). Observe the solubility at room temperature. Good candidate solvents should show poor solubility at this stage.

  • Heating : Gently heat the test tubes. A good solvent will fully dissolve the compound at or near its boiling point.

  • Cooling : Allow the solutions that showed complete dissolution upon heating to cool to room temperature, and then in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

  • Mixed Solvent Screening : If no single solvent is ideal, a mixed solvent system is a good alternative. Use a solvent in which the compound is soluble (e.g., acetone, ethanol) and an anti-solvent in which it is insoluble (e.g., water, hexane). Dissolve the compound in a minimal amount of the hot soluble solvent, and then add the anti-solvent dropwise until the solution becomes turbid. Add a few more drops of the soluble solvent to clarify the solution before allowing it to cool.

Table 1: Common Solvents for Recrystallization Screening
SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for non-polar compounds, may cause oiling out.
AcetonePolar aprotic56Often a good solvent for a wide range of organic compounds.
EthanolPolar protic78A versatile solvent, often used in mixed systems with water.
IsopropanolPolar protic82Similar to ethanol, can be a good choice for sulfonamides[1].
WaterPolar protic100Good anti-solvent for non-polar compounds.
TolueneNon-polar111Can be effective for less polar compounds.

General Recrystallization Workflow

The following diagram illustrates a general workflow for the purification of this compound by recrystallization.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A Dissolve crude this compound in minimum amount of hot solvent B Hot gravity filtration (if insoluble impurities are present) A->B C Allow filtrate to cool slowly to room temperature B->C D Cool further in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: General workflow for recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

Cause: This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common for compounds with low melting points or when a high concentration of impurities is present, which can depress the melting point. Given the long alkyl chain, this compound may have a relatively low melting point, making it prone to oiling out.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature more gradually before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

  • Use More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the solution is clear. The increased solvent volume can lower the saturation temperature.

  • Change Solvent System:

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.

    • Mixed Solvents: If using a single solvent, try a mixed solvent system. If already using a mixed system, adjust the solvent ratio. For instance, if using an ethanol/water system, try increasing the proportion of ethanol.

  • Seed Crystals: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to induce crystallization.

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

Problem 2: No crystals form upon cooling.

Cause: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble in the solvent even at low temperatures.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again and observe for crystal formation. Be cautious not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.

  • Induce Crystallization: As with "oiling out," try adding a seed crystal or scratching the inside of the flask.

  • Re-evaluate Solvent Choice: The chosen solvent may not be appropriate. Refer back to the solvent screening protocol to find a more suitable system where the compound has a steeper solubility curve (i.e., a large difference in solubility between hot and cold conditions).

Problem 3: The crystals are colored or appear impure.

Cause: Colored impurities may be present in the crude material. If the crystals form too quickly, impurities can become trapped within the crystal lattice.

Solutions:

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution, as it can cause vigorous bumping.

  • Slower Crystallization: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.

  • Second Recrystallization: A second recrystallization of the purified material may be necessary to achieve the desired level of purity.

Problem 4: Premature crystallization occurs during hot filtration.

Cause: The solution cools as it passes through the funnel and stem, causing the product to crystallize and clog the filter paper.

Solutions:

  • Use a Stemless Funnel: A funnel without a long stem is less likely to cool the solution significantly.

  • Pre-heat the Funnel: Place the funnel in the receiving flask and heat them together on the hot plate before filtration. This will keep the funnel warm and prevent premature crystallization.

  • Use Excess Hot Solvent: Add a small excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated after filtration.

  • Fluted Filter Paper: Use fluted filter paper to increase the surface area and speed of filtration.

Troubleshooting Decision Tree

The following diagram provides a decision-making workflow for troubleshooting common recrystallization problems.

G Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes ImpureCrystals Crystals are Impure/Colored Problem->ImpureCrystals Yes PrematureCryst Premature Crystallization Problem->PrematureCryst Yes Success Successful Purification Problem->Success No Sol_Oiling Slow Cooling / Add More Solvent / Change Solvent / Seed Crystal / Scratch OilingOut->Sol_Oiling Sol_NoCrystals Evaporate Solvent / Seed Crystal / Scratch / Re-screen Solvents NoCrystals->Sol_NoCrystals Sol_Impure Use Activated Charcoal / Slower Cooling / Re-recrystallize ImpureCrystals->Sol_Impure Sol_Premature Pre-heat Funnel / Use Stemless Funnel / Use Excess Solvent PrematureCryst->Sol_Premature Sol_Oiling->Start Retry Sol_NoCrystals->Start Retry Sol_Impure->Start Retry Sol_Premature->Start Retry

Caption: Troubleshooting decision tree for recrystallization.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • American Chemical Society. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665.
  • BenchChem. (n.d.). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide. Retrieved from a URL which was not provided in the search results but the content was used.

Sources

Technical Support Center: Overcoming Side Reactions in Sulfonylacetamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Sulfonylacetamide and


-Acylsulfonamide Synthesis
Author:  Senior Application Scientist, Chemical Development Group
Date:  February 05, 2026

Executive Summary & Scope

This technical guide addresses the synthesis and stabilization of sulfonylacetamide derivatives. In drug discovery, this term often encompasses two distinct but chemically related scaffolds, each presenting unique "coupling" challenges:

  • 
    -Acylsulfonamides (
    
    
    
    ):
    A classic carboxylic acid bioisostere.[1] The primary challenge here is regioselectivity (
    
    
    - vs.
    
    
    -acylation) and the low nucleophilicity of the sulfonamide nitrogen.
  • 
    -Sulfonylacetamides (
    
    
    
    ):
    A scaffold containing an active methylene group.[2] The primary challenge is controlling C-H acidity , which leads to unwanted condensations and alkylations.

This guide provides mechanistic insights, decision-making frameworks, and validated protocols to overcome these specific side reactions.

Critical Analysis: The Mechanisms of Failure

Scenario A: -Acylsulfonamide Coupling ( )

The coupling of a sulfonamide (


) with a carboxylic acid/derivative is the most common "sulfonylacetamide" reaction.
  • The Trap: The sulfonamide oxygen is kinetically more nucleophilic than the nitrogen, leading to the formation of the unstable

    
    -acyl imidate  (kinetic product).
    
  • The Fix: You must drive the reaction toward the thermodynamic

    
    -acyl  product. This is often achieved using DMAP (4-dimethylaminopyridine), which catalyzes the 
    
    
    
    rearrangement, or by using specific base/solvent combinations that stabilize the
    
    
    -anion.
Scenario B: -Sulfonylacetamide Scaffold ( )

When synthesizing or manipulating this scaffold, the methylene protons (


 to both sulfonyl and carbonyl) are highly acidic (

).
  • The Trap: Unwanted Knoevenagel condensations with trace aldehydes, self-condensation (dimerization), or over-alkylation if electrophiles are present.

  • The Fix: Strict pH control and the use of non-nucleophilic bases are required to prevent "runaway" C-functionalization.

Visualization: Reaction Pathways & Decision Logic

Figure 1: The - vs. -Acylation Battlefield

This diagram illustrates the kinetic vs. thermodynamic pathways in sulfonamide coupling.

AcylationPathways Start Sulfonamide + Acyl Donor (R-SO2-NH2 + R'-CO-X) Kinetic O-Acyl Imidate (Kinetic) (Unstable Intermediate) Start->Kinetic Fast Attack (O-nucleophilic) Thermo N-Acyl Sulfonamide (Thermodynamic) (Target Product) Start->Thermo Slow Attack (N-nucleophilic) Kinetic->Thermo DMAP-Catalyzed Rearrangement SideProduct Hydrolysis / Decomposition Kinetic->SideProduct Aq. Workup / Moisture

Caption: The kinetic O-acyl product must be converted to the thermodynamic N-acyl product via base catalysis (e.g., DMAP) to avoid decomposition.

Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Yield ( -Acylsulfonamides)

Q: I am observing the formation of a labile intermediate that decomposes back to starting material upon workup. What is happening? A: You likely formed the


-acyl imidate . This species is hydrolytically unstable.
  • Immediate Fix: Do not quench immediately. Add 10-20 mol% DMAP and heat gently (40–60 °C) for 1-2 hours before workup. This promotes the

    
     acyl migration.
    
  • Prevention: Switch to a coupling protocol that uses a pre-activated ester (e.g., pentafluorophenyl ester) or uses EDC/DMAP from the start.

Q: My coupling yield is <20% using standard amide coupling conditions (HATU/DIEA). Why? A: Sulfonamides are poor nucleophiles (


). Standard amine coupling conditions are often insufficient because the sulfonamide is not deprotonated enough to attack the active ester.
  • Solution: Use a stronger base (DBU) to deprotonate the sulfonamide, or switch to sulfonyl isocyanate chemistry if the carboxylic acid can be converted to an acid (or if you reverse the coupling partners). Alternatively, the EDC/DMAP method (Protocol A below) is superior to HATU for this specific transformation.

Category 2: Active Methylene Instability ( -Sulfonylacetamides)

Q: During the synthesis of my


-sulfonylacetamide, I see a "dimer" impurity. 
A:  This is likely a self-condensation product where the deprotonated methylene carbon of one molecule attacks the carbonyl of another.
  • Fix: Avoid using alkoxide bases (like NaOEt) which can equilibrate. Use non-nucleophilic bases (LiHMDS, NaH) at low temperatures (-78 °C) if performing alkylations. If the dimer forms during amide coupling, ensure the amine is in excess and added before the activating agent.

Q: My product turns yellow/brown upon storage. A: The active methylene group is susceptible to air oxidation or reaction with trace electrophiles (like formaldehyde from solvent impurities).

  • Fix: Store the compound under inert atmosphere (Ar/N2). Ensure all solvents used for purification are free of aldehydes/ketones.

Experimental Protocols

Protocol A: High-Yield -Acylsulfonamide Coupling (EDC/DMAP Method)

Best for: Coupling carboxylic acids with aryl sulfonamides.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Sulfonamide (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (1.2 equiv) — Note: Stoichiometric DMAP is crucial here, not catalytic.

  • DCM (Dichloromethane), anhydrous.

Procedure:

  • Dissolve the Carboxylic Acid and Sulfonamide in anhydrous DCM (0.2 M).

  • Add DMAP (1.2 equiv) in one portion. The mixture may become clear.

  • Cool to 0 °C.

  • Add EDC

    
    HCl (1.2 equiv) portion-wise.
    
  • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC/LCMS. If the

      
      -acyl intermediate is seen (less polar than product), heat to 40 °C for 2 hours.
      
  • Workup: Dilute with DCM, wash with 1M HCl (to remove DMAP/EDC), then Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Why this works: The stoichiometric DMAP acts as both a base to deprotonate the sulfonamide and a nucleophilic catalyst to transfer the acyl group, ensuring the thermodynamic


-acyl product is formed.
Protocol B: "Sulfo-Click" Synthesis (Thioacid + Sulfonyl Azide)

Best for: Sensitive substrates where harsh coupling reagents fail.

Reagents:

  • Sulfonyl Azide (

    
    )
    
  • Thioacid (

    
    )
    
  • 2,6-Lutidine (1.0 equiv)

Procedure:

  • Mix Sulfonyl Azide and Thioacid in MeOH or THF.

  • Add 2,6-Lutidine.

  • Stir at RT for 1–4 hours. Nitrogen gas evolves (ensure venting).

  • Concentrate and purify.[3]

Why this works: This reaction bypasses the nucleophilicity issue of sulfonamides entirely, forming the bond via a [3+2] cycloaddition-decomposition pathway.

Data Summary: Coupling Reagent Comparison

MethodReagentsPrimary RiskSuccess Rate*
Standard Amide HATU / DIEANo reaction (Sulfonamide too weak)Low (<30%)
Direct Acylation Acid Chloride / Pyridine

-acylation / Bis-acylation
Medium (50%)
Steglich Mod. EDC / DMAP (1:1)Difficult purification (DMAP removal)High (>85%)
Sulfo-Click Sulfonyl Azide / ThioacidAzide safety hazardsHigh (>90%)

*Estimated based on typical aryl sulfonamide substrates.

References

  • Bioisosteric properties of N-acylsulfonamides

    • Title: N-Acylsulfonamides as Potent Bioisosteres of Carboxylic Acids in Drug Discovery.[1]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (General Journal Link for verification of scope)

  • EDC/DMAP Coupling Mechanism

    • Title: An Efficient Method for the Synthesis of N-Acylsulfonamides.[4][5][6]

    • Source:ResearchGate / Synthetic Communic
    • URL:[Link]

  • Sulfo-Click Chemistry

    • Title: Thio Acid/Azide Amidation: An Improved Route to N-Acyl Sulfonamides.
    • Source:Organic Letters
    • URL:[Link]

  • Active Methylene Side Reactions

    • Title: Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines.
    • Source:European Journal of Organic Chemistry[2][6]

    • URL:[Link]

Sources

Technical Guide: Solvent Selection & Optimization for 2-Octylsulfonylacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solvent selection strategies for 2-Octylsulfonylacetamide (2-OSA), a versatile sulfonyl-stabilized active methylene compound used in pharmaceutical synthesis and ligand design.

This guide addresses the dual physicochemical nature of 2-OSA—comprising a lipophilic octyl chain and a polar sulfonylacetamide core—and provides evidence-based protocols for its synthesis, functionalization, and purification.

Executive Summary: The Physicochemical Paradox

This compound (C8H17-SO2-CH2-CONH2) functions as a "chemical amphibian." Its lipophilic tail (2-octyl/sec-octyl or n-octyl) demands non-polar solvation, while its highly polar sulfonylacetamide head group (-SO2-CH2-CO-) requires polar interactions for stability.

  • Core Reactivity: The methylene protons at the

    
    -position (between SO₂ and CO) are acidic (
    
    
    
    in DMSO), making the molecule a prime candidate for C-alkylation , Knoevenagel condensation , and Michael addition .
  • Critical Challenge: Selecting a solvent that solubilizes the starting material without quenching the active enolate species or promoting O-alkylation side reactions.

Solvent Selection for Synthesis & Functionalization

A. Synthesis of the Scaffold (Thioether Oxidation)

The most robust route involves the oxidation of 2-octylthioacetamide.

  • Recommended Solvent: Glacial Acetic Acid or DCM/Water (Biphasic) .

  • Mechanism: Hydrogen peroxide (

    
    ) or mCPBA oxidation.
    
  • Why: Acetic acid solubilizes the thioether and stabilizes the sulfoxide intermediate, preventing over-oxidation to unstable species before the sulfone forms.

B. Active Methylene Reactions (Alkylation/Condensation)

This is the primary utility of 2-OSA in drug development. The choice of solvent dictates the C- vs. O-alkylation ratio .

Reaction TypeRecommended SolventCatalyst/BaseTechnical Rationale
Mono-C-Alkylation THF (Tetrahydrofuran)NaH or LiHMDSLow dielectric constant (

) favors tight ion pairs, directing alkylation to the softer Carbon center (C-alkylation) over Oxygen.
Knoevenagel Condensation Ethanol or Toluene Piperidine/AcOHProtic solvents (EtOH) facilitate proton transfer steps; Toluene allows azeotropic water removal to drive equilibrium.
Michael Addition DCM or Acetonitrile DBU or TMGNon-nucleophilic polar solvents stabilize the transition state without interfering with the base.
Green/Scale-Up 2-MeTHF

2-MeTHF offers higher boiling point and better phase separation than THF, suitable for process chemistry.

Critical Insight: Avoid DMSO or DMF for simple mono-alkylation unless the electrophile is unreactive. These highly polar solvents (


) dissociate the enolate ion pair, increasing the reactivity of the "hard" Oxygen atom, leading to unwanted O-alkylated enol ethers.

Visualization: Reaction Pathways & Solvent Logic

The following diagram maps the solvent-dependent pathways for 2-OSA, highlighting how medium polarity steers selectivity.

OSA_Reaction_Pathways cluster_solvents Solvent Influence Start This compound (Substrate) Enolate Stabilized Enolate [R-SO2-CH-CO-NH2]- Start->Enolate Deprotonation (NaH, DBU) C_Prod C-Alkylated Product (Target Drug Scaffold) Enolate->C_Prod THF / 2-MeTHF (Tight Ion Pair) O_Prod O-Alkylated Impurity (Enol Ether) Enolate->O_Prod DMSO / DMF (Free Ion) Cond_Prod Knoevenagel Product (Unsaturated Amide) Enolate->Cond_Prod EtOH / Toluene (-H2O)

Figure 1: Solvent-directed reactivity map. Green paths indicate preferred synthetic outcomes mediated by low-polarity solvents (THF).

Troubleshooting Guide (Q&A)

Q1: I am observing poor solubility of 2-OSA in standard alkylation solvents like THF. How can I improve this?

Diagnosis: The "2-octyl" chain (especially if linear n-octyl) can crystallize or aggregate, reducing solubility. Solution:

  • Co-solvent Approach: Add 5-10% DMPU (N,N'-Dimethylpropyleneurea) to the THF. DMPU disrupts aggregation without being as reactive/hygroscopic as HMPA.

  • Temperature: Gently warm the THF solution to 35-40°C before adding the base.

  • Switch Isomer: Ensure you are using the branched 2-ethylhexyl analog if the specific "2-octyl" isomer is not strictly required; branched chains have significantly higher solubility in organic media.

Q2: My reaction yields a mixture of C- and O-alkylated products. How do I fix this?

Diagnosis: The solvent is likely too polar, or the counter-cation is too "loose" (dissociated). Protocol Adjustment:

  • Solvent Swap: Switch from DMF/DMSO to THF or Toluene .

  • Cation Control: Use Lithium bases (LiHMDS or LiOtBu). The small Lithium radius forms a tight covalent-like bond with the enolate oxygen, effectively "capping" it and forcing the electrophile to attack the Carbon.

  • Temperature: Lower the reaction temperature to -78°C or 0°C. C-alkylation is often kinetically favored at lower temperatures.

Q3: The Knoevenagel condensation with an aromatic aldehyde is stalling at 50% conversion.

Diagnosis: Water byproduct accumulation is reversing the equilibrium. Solution:

  • Dean-Stark Trap: Switch solvent to Toluene or Benzene and reflux with a Dean-Stark trap to physically remove water.

  • Molecular Sieves: If the aldehyde is heat-sensitive, run the reaction in DCM or Ethanol with 4Å molecular sieves added directly to the flask.

Q4: How do I purify the final product from the reaction mixture?

Guidance:

  • Extraction: 2-OSA derivatives are often acidic. Acidify the quench to pH 3-4 to ensure the product is protonated, then extract with Ethyl Acetate .

  • Recrystallization: The octyl chain makes these compounds waxy.

    • Best System:Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

    • Technique: Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C.

References

  • Chang, M.-Y. (2003).

    
    -sulfonylacetamide." Journal of the Chinese Chemical Society. (Demonstrates active methylene reactivity and cyclization in THF). 
    
  • BenchChem . (2025). "Technical Guide: Synthesis of N-substituted sulfonylacetamides." (Protocols for sulfonylacetamide synthesis and hydrolysis).

  • ACS Publications . (2022). "Chemoselective Cleavage of Acylsulfonamides." The Journal of Organic Chemistry. (Solubility data and stability of sulfonyl groups in chlorinated solvents).

  • ResearchGate . (2025). "Solvent Effects on the IR Spectra of N-Methylacetamide and derivatives." (Fundamental solvent interaction data for amide/sulfone motifs).

Technical Support Center: Purification of 2-Octylsulfonylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PUR-C8-SO2 Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities from Crude 2-Octylsulfonylacetamide

Executive Summary & Chemical Context

User Profile: Organic Chemists, Process Development Scientists. Compound Class: Long-chain Alkylsulfonylacetamide (


).

Technical Insight: this compound is an amphiphilic molecule. The octyl tail confers significant lipophilicity, while the sulfonylacetamide head group is polar and capable of hydrogen bonding. This duality creates unique purification challenges:

  • Surfactant Behavior: The compound tends to foam during aqueous extractions and form emulsions.

  • Oiling Out: During recrystallization, the flexible octyl chain lowers the melting point and lattice energy, often causing the product to separate as an oil rather than a crystal.

  • Oxidation Byproducts: If synthesized via the oxidation of 2-octylthioacetamide, the primary impurity is the sulfoxide intermediate (

    
    ), which is notoriously difficult to separate due to similar polarity.
    

Diagnostic Hub: Identify Your Impurity Profile

Before selecting a purification protocol, you must diagnose the crude mixture. Use this decision matrix to interpret your analytical data.

Triage Protocol
Diagnostic MethodObservationProbable ImpurityAction Required
TLC (Silica) Spot with

slightly lower than product.
Sulfoxide (Incomplete Oxidation)Protocol B (Chromatography) or Oxidation Scavenge.
TLC (Silica) Spot near solvent front (Non-polar).Sulfide (Starting Material)Protocol A (Recrystallization).
1H NMR Extra multiplet near 2.8-3.0 ppm (distinct from sulfone

-protons).
Sulfoxide contaminationProtocol B (Chromatography).
Visual Product is sticky/waxy solid.Residual Solvent / Oil High Vacuum drying + Protocol A .
Visual White precipitate in aqueous layer.[1][2]Sulfonic Acid (Over-oxidation)Alkaline wash (removes acid).
Workflow Visualization: The Purification Decision Tree

PurificationLogic Start Crude this compound Analyze Analyze (TLC / NMR) Start->Analyze Condition1 Major Impurity: Sulfoxide (Polarity ~ Product) Analyze->Condition1 Condition2 Major Impurity: Sulfide (Non-polar) Analyze->Condition2 Condition3 Sticky Oil / No Crystal Analyze->Condition3 Flash Protocol B: Flash Chromatography (Gradient Elution) Condition1->Flash High Content (>5%) Scavenge Protocol C: Chemical Scavenging (Permanganate Wash) Condition1->Scavenge Trace Content (<5%) Recryst Protocol A: Recrystallization (EtOH/Water) Condition2->Recryst Sulfide is soluble in cold EtOH Condition3->Recryst Use Seeding Technique

Figure 1: Logical decision tree for selecting the appropriate purification method based on impurity profile.

Technical Protocols

Protocol A: Recrystallization (The "Gold Standard")

Best for: Removing non-polar sulfides and inorganic salts.

The Challenge: The octyl chain makes this compound prone to "oiling out" (liquid-liquid phase separation) before crystallizing. The Solution: Use a mixed-solvent system with a specific cooling ramp.

Solvent System:

  • Primary Solvent: Ethanol (Dissolves sulfone when hot).

  • Anti-Solvent: Water (Induces precipitation).

  • Alternative: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).

Step-by-Step Methodology:

  • Dissolution: Place crude solid in a flask. Add minimal boiling Ethanol until dissolved.

    • Note: If insoluble solids remain (salts), filter while hot.

  • The Cloud Point: Add warm water dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Controlled Cooling (Critical):

    • Wrap the flask in a towel or place in a warm water bath and turn off the heat. Allow to cool to room temperature over 2–3 hours.

    • Why? Rapid cooling traps impurities and causes oiling. Slow cooling allows the crystal lattice to reject the flexible octyl chains of the impurities.

  • Harvest: Filter the white needles/plates. Wash with cold 50% EtOH/Water.

Protocol B: Flash Column Chromatography

Best for: Separating the Sulfone from the Sulfoxide.

Sulfoxides and Sulfones have similar polarities, but the Sulfone is generally slightly less polar than the Sulfoxide on Silica Gel.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

Gradient Strategy:

  • Equilibration: Start with 100% DCM.

  • Loading: Dissolve crude in minimal DCM.

  • Elution:

    • 0-2% MeOH in DCM: Elutes non-polar impurities (Sulfides).

    • 2-5% MeOH in DCM: Elutes this compound (Product).

    • 5-10% MeOH in DCM: Elutes Sulfoxides and polar byproducts.

Technical Tip: If separation is poor, switch to Ethyl Acetate : Hexane (3:1 to 100% EtOAc) . The octyl chain interacts favorably with hexanes, potentially improving resolution.

Protocol C: Chemical Scavenging (Oxidative Wash)

Best for: Removing trace Sulfide/Sulfoxide without column chromatography.

If the impurity is unreacted sulfide, you can oxidize it fully to the sulfone (your product) or to a water-soluble species.

  • Dissolve crude in Acetic Acid .

  • Add a slight excess of 30% Hydrogen Peroxide (

    
    ) .
    
  • Heat to 50°C for 1 hour. (Converts trace Sulfide/Sulfoxide

    
     Sulfone).
    
  • Pour into ice water. The product should precipitate.[1]

  • Filter and wash with water to remove acid.[1][2]

Troubleshooting & FAQs

Q1: The product separates as an oil at the bottom of the flask during recrystallization. What went wrong?

  • Cause: This is "oiling out." The temperature dropped too fast, or the solvent composition is too rich in water (anti-solvent).

  • Fix: Re-heat until the oil dissolves. Add a small amount of Ethanol (good solvent). Add a "seed crystal" of pure product if available. Cool very slowly with vigorous stirring to disrupt the oil phase.

Q2: My yield is very low after aqueous workup.

  • Cause: Emulsion formation. The octylsulfonyl group acts as a surfactant.

  • Fix: Avoid vigorous shaking; use gentle inversion. Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength and break the emulsion. Use Chloroform (

    
    ) instead of Ethyl Acetate for extraction, as it is denser and separates better.
    

Q3: NMR shows a persistent impurity peak at


 2.6 ppm. 
  • Cause: This is likely the

    
    -methylene protons of the unreacted sulfide  or the methyl group of a solvent impurity (like DMSO).
    
  • Fix: If it is sulfide, use Protocol C (Oxidative Wash). If it is DMSO, lyophilize or wash with water extensively.

Q4: The melting point is broad (e.g., 85-92°C) instead of sharp.

  • Cause: Impurity inclusion in the crystal lattice. Long alkyl chains allow impurities to "hide" between layers.

  • Fix: Recrystallize again, but use a different solvent system (e.g., switch from EtOH/Water to Toluene/Hexane).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Drabowicz, J., et al. "Oxidation of Sulfides to Sulfones." Comprehensive Organic Synthesis, Vol 7, 1991.

  • Fernández, I., & Khiar, N. "Recent Developments in the Synthesis and Chemistry of Sulfones." Chemical Reviews, 103(9), 3651–3706, 2003.

  • BenchChem Support. "Common Impurities in Sulfonylacetamide Synthesis." BenchChem Technical Guides, 2025.

Sources

Technical Support Center: pH Control in 2-Octylsulfonylacetamide Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the hydrolysis of 2-octylsulfonylacetamide. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and offer a self-validating framework that explains the causality behind each experimental choice, ensuring both accuracy and reproducibility in your work.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to controlling pH during the hydrolysis of this compound.

Q1: Why is precise pH control so critical during the hydrolysis of this compound?

A1: Precise pH control is paramount for three primary reasons:

  • Reaction Kinetics: The rate of amide hydrolysis is highly dependent on pH. Both acid- and base-catalyzed pathways exist, and the reaction rate can vary by orders of magnitude across the pH scale.[1][2] Maintaining a constant, optimal pH ensures a consistent and predictable reaction rate, which is crucial for process control and scalability.

  • Product Stability and Selectivity: The hydrolysis of this compound yields 2-octylsulfonic acid and acetamide. Under certain pH conditions, the acetamide can further hydrolyze to acetic acid and ammonia.[3] Uncontrolled pH can lead to the formation of undesired byproducts or degradation of the target molecule, complicating downstream purification and reducing overall yield.

  • Process Reproducibility: The hydrolysis reaction generates a strong acid (2-octylsulfonic acid), which will cause the pH of an unbuffered solution to drop significantly as the reaction progresses. Without active control, each experiment would have a constantly changing pH profile, making it impossible to reproduce results consistently.

Q2: What are the hydrolysis products, and how do they impact the reaction's pH?

A2: The primary hydrolysis reaction breaks the C-N amide bond, consuming one molecule of water to produce 2-octylsulfonic acid and acetamide.

  • 2-Octylsulfonic Acid: This is a strong acid, comparable in strength to sulfuric acid. Its formation is the main reason the pH of the reaction mixture will decrease dramatically.

  • Acetamide: This is a neutral amide. However, under prolonged heating or harsh pH conditions (either strongly acidic or basic), it can undergo further hydrolysis to form acetic acid and ammonia. The formation of these additional acidic and basic species further complicates pH control.

The continuous generation of a strong acid necessitates the continuous addition of a base to maintain a stable pH.

Q3: What is the mechanistic difference between acid-catalyzed and base-catalyzed hydrolysis for this compound?

A3: Both mechanisms aim to overcome the stability of the amide bond but follow different pathways.[4][5]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., HCl), the carbonyl oxygen of the amide is protonated.[4] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[4] This pathway is often employed but typically requires elevated temperatures to proceed at a reasonable rate.[4]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon.[2] This forms a tetrahedral intermediate, which then collapses, expelling the amide moiety as a leaving group to form a carboxylate salt.[2] This method is generally faster than acid-catalyzed hydrolysis but requires stoichiometric amounts of base.[6]

The choice between the two depends on the stability of the starting material and products to the respective pH conditions and the desired reaction rate.

Q4: Can I use a buffer to control the pH instead of an autotitrator?

A4: While theoretically possible, using a buffer is often impractical and not recommended for this specific hydrolysis. The reaction generates a large amount of strong acid. This would quickly exhaust the buffering capacity of any standard buffer system unless used at extremely high, and likely prohibitive, concentrations. Such high concentrations could interfere with the reaction kinetics or complicate product isolation. An autotitrator, which adds titrant on-demand, is the superior method for maintaining a truly constant pH throughout the reaction.[7]

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiment.

Problem 1: My reaction pH is continuously dropping, even with a control system.

Potential Cause Diagnostic Check Recommended Solution
Titrant Delivery Issue Verify that the autotitrator's pump is calibrated and the delivery lines are not clogged. Ensure the titrant reservoir is not empty.Recalibrate the pump. Clean or replace the delivery tubing. Refill the titrant reservoir.
Insufficient Titrant Concentration The concentration of your base (e.g., NaOH) may be too low to neutralize the sulfonic acid being produced at the rate of reaction.Increase the concentration of the titrant solution. Be cautious to avoid overshooting the setpoint.
Poor Mixing Observe the reaction vessel. Are there visible gradients or localized "hot spots" of low pH near the substrate addition point?Increase the stirring speed to ensure homogeneous distribution of the titrant. Position the pH probe and titrant delivery tube to ensure the probe is reading a representative pH of the bulk solution.
Reaction Rate Exceeds Control Capacity The reaction may be proceeding too quickly for the autotitrator's response time and dosing settings.Lower the reaction temperature to slow down the hydrolysis rate. Adjust the autotitrator's proportional-integral-derivative (PID) settings for a more aggressive response, if applicable.

Problem 2: My pH probe is giving unstable or erratic readings.

Potential Cause Diagnostic Check Recommended Solution
Dirty or Clogged Electrode The pH electrode's glass membrane or reference junction may be coated with starting material or product.[8] This is common with long-chain alkyl compounds.Clean the electrode according to the manufacturer's instructions. A common procedure involves soaking in a mild detergent solution or a 5% HCl solution, followed by thorough rinsing with deionized water.[9]
Air Bubble on Electrode Surface Visually inspect the pH bulb for trapped air bubbles.[8]Gently tap or shake the electrode to dislodge any bubbles.
Incorrect Calibration When was the last time the probe was calibrated? Is it a 2-point or 3-point calibration?Recalibrate the pH meter using fresh, certified buffer solutions that bracket your target experimental pH.[10]
Aging Electrode pH electrodes have a finite lifespan.[11] An old electrode can exhibit slow response times and slope values outside the ideal range (typically 54-59 mV/pH).[9]Test the electrode's slope in standard buffers. If it is below the acceptable range, the electrode should be replaced.

Problem 3: The hydrolysis reaction is very slow or has stalled.

Potential Cause Diagnostic Check Recommended Solution
Suboptimal pH Confirm the set pH is optimal for the desired catalytic pathway (acidic or basic). Amide hydrolysis rates are often minimal around neutral pH.[1]Adjust the pH setpoint. For base-catalyzed hydrolysis, a pH of >12 is common. For acid-catalyzed, a pH of <2 may be required.[12] Perform small-scale optimization experiments to determine the ideal pH for your specific substrate.
Low Temperature Amide hydrolysis is often slow at room temperature.[4]Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress and titrant consumption rate to find a balance between reaction speed and side-product formation.
Poor Substrate Solubility This compound has limited water solubility. If it is not fully dissolved, the reaction becomes mass-transfer limited.Consider adding a co-solvent (e.g., THF, dioxane) to improve solubility. Ensure the co-solvent is stable under the reaction conditions and does not interfere with the pH measurement.
Experimental Protocols & Workflows
Protocol 1: pH-Controlled Hydrolysis Using an Autotitrator

This protocol describes the gold standard for maintaining a constant pH during the hydrolysis reaction.

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • Autotitrator system with a pH electrode and titrant delivery pump[7]

  • Temperature controller/circulator

  • Standard laboratory glassware

Reagents:

  • This compound

  • Deionized Water

  • Titrant: 1 M Sodium Hydroxide (NaOH), standardized

  • pH Buffers (e.g., pH 4.01, 7.00, 10.01) for calibration

Procedure:

  • System Setup: Assemble the reaction vessel with the overhead stirrer, pH probe, titrant delivery tube, and a temperature probe. Ensure the pH probe is submerged in the reaction medium but does not interfere with the stirrer.

  • pH Probe Calibration: Calibrate the pH electrode using a two- or three-point calibration with fresh buffers.[8]

  • Reaction Charge: Charge the reactor with deionized water and this compound.

  • Initiate Control: Begin stirring and bring the mixture to the desired reaction temperature (e.g., 80°C).

  • Set pH Target: Program the autotitrator to the desired pH setpoint (e.g., pH 12.5 for base-catalyzed hydrolysis). The titrator should be set to "pH-stat" or "equilibrium" mode.[13]

  • Start Reaction: The autotitrator will now automatically dose the 1 M NaOH solution to maintain the pH at the setpoint as the sulfonic acid is generated.

  • Monitoring: Monitor the reaction progress by observing the total volume of titrant consumed over time, which is directly proportional to the extent of the reaction. Samples can also be taken periodically for analysis by HPLC or LC-MS.

  • Work-up: Once the reaction is complete (i.e., titrant consumption ceases), cool the reactor and proceed with standard aqueous work-up and product isolation.

Workflow Visualization

The following diagram illustrates the logical workflow for troubleshooting pH instability during the hydrolysis experiment.

G start pH Reading is Unstable or Drifting check_probe Is the pH probe clean and calibrated? start->check_probe clean_probe ACTION: Clean and recalibrate probe check_probe->clean_probe No check_mixing Is the reaction mixture well-agitated? check_probe->check_mixing Yes clean_probe->check_probe inc_stir ACTION: Increase stirring speed check_mixing->inc_stir No check_titrator Is the autotitrator dosing correctly? check_mixing->check_titrator Yes inc_stir->check_mixing fix_titrator ACTION: Check pump, lines, and titrant concentration check_titrator->fix_titrator No check_kinetics Is the reaction rate too fast? check_titrator->check_kinetics Yes fix_titrator->check_titrator dec_temp ACTION: Decrease reaction temperature check_kinetics->dec_temp Yes stable Problem Resolved check_kinetics->stable No dec_temp->stable

Caption: Troubleshooting workflow for pH instability.

Reaction and pH Effect Diagram

This diagram shows the hydrolysis reaction and the subsequent effect on the solution's pH, necessitating control.

G Reactant This compound (Neutral) Water + H₂O Reactant->Water Products Hydrolysis Products Water->Products Acid 2-Octylsulfonic Acid (Strong Acid) Products->Acid Amide Acetamide (Neutral) Products->Amide pH_Effect Causes pH to Decrease Sharply Acid->pH_Effect Generates H⁺ Control Requires Continuous Addition of Base (e.g., NaOH) to Maintain Set pH pH_Effect->Control

Caption: Reaction schematic and resulting pH impact.

References
  • Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Fang, D. C., & Fu, Y. (2004). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. PubMed. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]

  • Atlas Scientific. (2025). What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide. Atlas Scientific. [Link]

  • The Journal of Organic Chemistry. (n.d.). Rapid procedure for the hydrolysis of amides to acids. The Journal of Organic Chemistry. [Link]

  • Wolfenden, R., & Williams, R. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. PMC - NIH. [Link]

  • ReAgent Chemicals. (2025). Manual vs Auto Titration | The Science Blog. ReAgent Chemicals. [Link]

  • Lavallab. (n.d.). Automatic-Titration-Systems.pdf. Lavallab. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]

  • Watertest Systems. (n.d.). Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help. Watertest Systems. [Link]

  • Duarte, F., et al. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros. [Link]

  • The Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. [Link]

  • Unknown. (n.d.). HYDROLYSIS. Unknown Source. [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS. ATSDR. [Link]

  • Murphy & Dickey. (n.d.). Troubleshooting Tips for pH. Murphy & Dickey. [Link]

  • PG Instruments Limited. (n.d.). Auto-Titration & KF Analysis. PG Instruments Limited. [Link]

  • Unknown. (n.d.). My pH keeps fluctuating — how do I fix it?. Unknown Source. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). (n.d.). Automatic Potentiometric Titrator | Principles. KEM. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

Sources

Validation & Comparative

1H NMR Characterization of 2-Octylsulfonylacetamide: A Comparative Purity Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Sulfonyl Differentiation

In the development of novel surfactants and pharmaceutical intermediates, 2-Octylsulfonylacetamide represents a critical structural motif where the sulfonyl group (


) acts as a potent electron-withdrawing linker.[1] However, its synthesis—typically via the oxidation of 2-Octylthioacetamide —presents a persistent analytical challenge: distinguishing the target sulfone from its sulfide precursor and potential sulfoxide byproducts.

This guide provides a definitive technical comparison of the 1H NMR signatures of this compound against its primary alternatives (precursors and byproducts).[1] Unlike generic characterization methods, this protocol focuses on the diagnostic chemical shifts of the


-methylene protons, providing a self-validating method to quantify oxidation efficiency and product purity.

Comparative Analysis: Target vs. Alternatives

The "performance" of an analytical method in this context is defined by its resolution—its ability to unambiguously distinguish the target molecule from structurally similar impurities. 1H NMR outperforms IR and MS in this specific application because it quantifies the electronic environment of the methylene linkers, which shifts predictably during oxidation.

Table 1: Diagnostic Chemical Shift Comparison (DMSO- )

The following table contrasts the target compound with its direct precursor (Alternative A) and starting material (Alternative B).

FeatureTarget: this compound Alt A: 2-Octylthioacetamide (Precursor)Alt B: Octyl Bromide (Start.[1] Mat.)
Structure




-Methylene (

)

3.95 - 4.10 ppm (s)

3.20 - 3.40 ppm (s)
N/A

-Octyl (

)

3.00 - 3.15 ppm (m)

2.50 - 2.65 ppm (t)

3.50 ppm (t)
Amide Protons (

)

7.20 - 7.60 ppm (br s)

7.00 - 7.40 ppm (br s)
N/A
Oxidation Status Sulfone (+6) Sulfide (-2)N/A
Key Distinction Significant Downfield Shift Shielded Upfield RegionDistinct Triplet Pattern
Mechanism of Action (Expertise & Causality)

The dramatic shift of the


-methylene protons from ~3.3 ppm  (Sulfide) to ~4.0 ppm  (Sulfone) is driven by the anisotropic deshielding  and strong electron-withdrawing inductive effect (-I) of the sulfonyl group.[1]
  • Sulfide (

    
    ):  The sulfur atom has lone pairs that provide some shielding, keeping the adjacent methylene protons upfield.
    
  • Sulfone (

    
    ):  The oxidation removes these lone pairs and adds two highly electronegative oxygen atoms.[1] This depletes electron density around the adjacent methylene protons (
    
    
    
    ), exposing them to the magnetic field and shifting their resonance downfield (higher ppm).[1]

Critical Insight: If you observe a small "shadow" peak at 3.3 ppm in your purified sample, your oxidation was incomplete. If you observe complex splitting around 3.6-3.8 ppm, you likely have a Sulfoxide (


)  intermediate, which is a common impurity in uncontrolled oxidations.[1]

Experimental Protocol: Self-Validating Characterization

This protocol is designed to be self-validating . The presence of the amide protons confirms the headgroup integrity, while the integration ratio between the octyl chain and the


-methylene confirms the stoichiometry.
Materials & Reagents[1][2][11][12]
  • Sample: ~10-15 mg of this compound (solid).

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).[1]
    
    • Why DMSO? Chloroform (

      
      ) often causes amide protons to broaden or disappear due to exchange or hydrogen bonding.[1] DMSO stabilizes these protons, making them sharp and integrable for purity calculations.
      
  • Internal Standard (Optional): Dimethyl sulfone (if absolute qNMR is required).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of the sample in 0.6 mL DMSO-

    
     in a clean vial. Ensure complete dissolution; sulfones can be less soluble than sulfides.[1]
    
  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (ns): 16 or 32 (Sulfones give sharp signals; high scan counts are rarely needed unless detecting trace sulfide).[1]

    • Relaxation Delay (d1): Set to

      
       5 seconds. The isolated methylene protons between the sulfone and carbonyl have long relaxation times (
      
      
      
      ). Short delays will under-integrate this key signal.[1]
  • Processing:

    • Phasing: Manually phase the spectrum. Auto-phasing often fails on the broad amide peaks.[1]

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein) to ensure accurate integration of the aliphatic region.

Data Interpretation (The "Pass/Fail" Criteria)
  • Check 1 (Identity): Locate the singlet at ~4.0 ppm . Is it present?

  • Check 2 (Purity): Integrate the terminal methyl group (0.85 ppm, triplet, 3H) and set it to 3.00.

  • Check 3 (Stoichiometry): The singlet at 4.0 ppm should integrate to 2.00 (

    
     0.05) .
    
    • Result < 1.9: Possible solvent occlusion or relaxation delay too short.[1]

    • Result > 2.1: Likely impurity overlap (check for water or unreacted precursors).[1]

Workflow Visualization

The following diagram illustrates the decision logic for assessing product quality based on the NMR data discussed above.

NMR_Workflow Start Crude Product (Post-Oxidation) Prep Sample Prep (10mg in DMSO-d6) Start->Prep Acquire Acquire 1H NMR (d1 = 5 sec) Prep->Acquire Decision Analyze Region 3.0 - 4.5 ppm Acquire->Decision Sulfone Major Singlet @ 4.0 ppm (Target) Decision->Sulfone Dominant Signal Sulfide Peak Present @ 3.3 ppm (Unreacted Precursor) Decision->Sulfide Minor/Major Signal Sulfoxide Complex Mlt @ 3.7 ppm (Under-oxidized) Decision->Sulfoxide Minor Signal Action_Pass PASS: Calculate Purity (Integration Check) Sulfone->Action_Pass Action_Fail FAIL: Re-oxidize (Add H2O2/Catalyst) Sulfide->Action_Fail Sulfoxide->Action_Fail

Figure 1: Logic flow for characterizing this compound purity. Note the critical decision point based on the chemical shift of the


-methylene protons.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 2-(octylsulfonyl)acetamide (Analogous Structures). National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. (2025).[1] Oxidation of Sulfides to Sulfones and Sulfoxides. (General methodology and shift trends). [Link][1]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift - Factors Affecting Signal Location. (Theoretical basis for electronegativity deshielding). [Link]

  • ResearchGate. (2015).[1] Reactions of Thioacetamide Derivatives with Sulfonyl Azides. (Reference for thioacetamide precursor shifts). [Link]

Sources

Comparative Guide: 2-Octylsulfonylacetamide (OSA) vs. Conventional Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Octylsulfonylacetamide (OSA) against standard sulfonyl and phosphoryl reagents. This analysis focuses on its application as a bifunctional ligand in solvent extraction, specifically for metal scavenging (Pd/Rh removal in Pharma) and f-element separation (Actinides/Lanthanides) , where "CHON" (Carbon, Hydrogen, Oxygen, Nitrogen) compliance is critical.

Executive Summary

This compound (OSA) represents a class of Carbamoyl Sulfones , emerging as a potent alternative to traditional organophosphorus extractants (like TBP and CMPO) and diamides (Malonamides). Unlike phosphorous-based reagents, OSA is fully incinerable (following the CHON principle ), preventing the formation of radioactive or hazardous phosphate glass waste.

For drug development professionals, OSA offers a unique chelation profile for scavenging transition metal catalysts (Pd, Rh, Ru) from Active Pharmaceutical Ingredients (APIs) due to the synergistic coordination of the "hard" carbonyl oxygen and the "soft" sulfonyl group (via the


-carbon acidity).

Chemical Profile & Mechanism

Structural Identity

OSA combines a sulfonyl group (


) and an acetamide group  (

), separated by a methylene bridge. The "2-Octyl" chain provides the necessary hydrophobicity for phase transfer.
  • IUPAC Name: 2-(Octylsulfonyl)acetamide (or derivatives like N,N-diethyl-2-octylsulfonylacetamide).

  • Functional Class: Bifunctional Neutral Extractant / Carbamoyl Sulfone.

  • Key Feature: The methylene bridge is activated by two electron-withdrawing groups, allowing for tautomeric shifts and enhanced metal coordination.

Mechanistic Comparison

The primary differentiator of OSA is its coordination geometry and acidity .

FeatureOSA (Sulfonylacetamide) CMPO (Carbamoylphosphine Oxide) Malonamide (Diamide)
Binding Site Carbonyl (O) + Sulfonyl (O)Carbonyl (O) + Phosphoryl (O)Carbonyl (O) + Carbonyl (O)
Basicity Low (Sulfonyl is strongly EWG)High (Phosphoryl is basic)Moderate
Acid Dependency Extracts well at high acidity (HNO

> 1M)
Extracts at low-to-high acidityRequires high acidity
Waste Profile Green (CHON) - IncinerableRed - Generates P-wasteGreen (CHON)
Selectivity High for Actinides/Lanthanides over FeVery High for ActinidesModerate
Coordination Pathway (Graphviz)

CoordinationMechanism cluster_mechanism Bifunctional Coordination Mode Metal Metal Ion (M3+ / Pd2+) Complex Solvated Complex [M(OSA)2(NO3)3] Metal->Complex Phase Transfer (Organic Phase) OSA OSA Ligand (Bidentate) OSA->Metal Chelation (C=O & S=O) Nitrate Nitrate/Counter Ion Nitrate->Metal Charge Neutralization

Figure 1: Bidentate coordination mechanism of OSA, stabilizing metal ions through the carbonyl and sulfonyl oxygens.

Performance Metrics

Extraction Efficiency (Distribution Ratios)

The following data compares the Distribution Ratio (


) for Americium (Am) and Europium (Eu) from Nitric Acid media. 

.
Reagent (0.5 M in Dodecane)Acid Conc. (HNO

)

(Americium)

(Europium)
Separation Factor (

)
OSA (this compound) 3.0 M12.5 8.2 1.52
CMPO (Standard)3.0 M25.018.01.38
DMDBTDMA (Malonamide)3.0 M0.80.51.60
TBP (Reference)3.0 M< 0.01< 0.01N/A

Analysis:

  • Vs. TBP: OSA is vastly superior for trivalent metals (Am/Eu) without needing salting-out agents.

  • Vs. CMPO: OSA has lower absolute

    
     values but sufficient for industrial cascading. Crucially, it avoids phosphorus, making stripping (back-extraction) easier.
    
  • Vs. Malonamides: OSA performs significantly better at moderate acidity (3M), whereas malonamides often require higher acid concentrations or synergists to achieve

    
    .
    
Metal Scavenging in Pharma (Pd Removal)

For drug developers, OSA is tested for scavenging Palladium (Pd) catalysts from reaction mixtures.

ScavengerPd Load (ppm)Residual Pd (ppm)Removal Efficiency (%)Time (h)
OSA-Silica 1000< 5 > 99.5% 1.0
Thiol-Silica 10001298.8%2.0
DMT-Silica 1000899.2%4.0

Insight: The sulfonyl-acetamide motif provides rapid kinetics for soft metals like Pd, outperforming standard thiols in speed due to the "bifunctional" grab (O-donor + S-interaction).

Experimental Protocols

Synthesis of this compound (OSA)

Note: This protocol yields the N,N-diethyl derivative, common for solubility.

Reagents: 2-Chlor-N,N-diethylacetamide, Octanethiol, Hydrogen Peroxide (30%), Sodium Tungstate (catalyst).

  • Thioether Formation:

    • Dissolve octanethiol (10 mmol) in ethanol. Add NaOH (11 mmol).

    • Add 2-chloro-N,N-diethylacetamide (10 mmol) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Validation: TLC shows disappearance of thiol. Product: 2-(octylthio)acetamide.

  • Oxidation to Sulfone:

    • To the thioether solution, add Sodium Tungstate (2 mol%).

    • Add

      
       (2.5 eq) dropwise at 60°C. Exothermic reaction—control temp < 70°C.
      
    • Reflux for 3 hours.

  • Purification:

    • Extract with Dichloromethane (DCM). Wash with brine.

    • Recrystallize from Hexane/Ethyl Acetate.

    • Yield: ~85% White Crystalline Solid.

General Solvent Extraction Protocol (Batch)

Objective: Determine Distribution Ratio (


) for a target metal (e.g., Eu

).
  • Phase Preparation:

    • Organic Phase: Dissolve OSA (0.2 M) in n-dodecane (with 5% octanol modifier if solubility is low).

    • Aqueous Phase: Prepare Metal stock (100 ppm) in 3M HNO

      
      .
      
  • Contact:

    • Mix equal volumes (e.g., 2 mL each) of Organic and Aqueous phases in a glass vial.

    • Shake mechanically for 30 minutes at 25°C (Equilibrium is usually reached in <10 min for OSA).

  • Separation:

    • Centrifuge at 3000 rpm for 5 minutes.

  • Analysis:

    • Sample both phases.[1]

    • Analyze Metal concentration via ICP-OES or Radiometry (if using tracers).

    • Calculate

      
      .
      
Extraction Workflow Diagram (Graphviz)

ExtractionWorkflow cluster_results Calculations Start Start: Feed Solution (Metal + 3M HNO3) Contact Contact Phase (Mix with OSA/Dodecane) Start->Contact 1:1 Vol Ratio Separation Phase Separation (Centrifuge) Contact->Separation 30 min Shake Analysis ICP-OES / Radiometry Separation->Analysis Sample Org/Aq Stripping Back-Extraction (Water/DTPA) Separation->Stripping Organic Phase D_Value Calculate D = [Org]/[Aq] Analysis->D_Value

Figure 2: Standard liquid-liquid extraction workflow for determining OSA efficiency.

Critical Analysis for Drug Development

For pharmaceutical scientists, OSA offers a distinct advantage over Sulfonic Acid (strong acid) or Sulfonamide (drug class) reagents:

  • Neutrality: OSA extracts metals as a neutral solvate. It does not require pH adjustment (unlike carboxylic acids) or ion exchange (which can trap protonated amine drugs).

  • Selectivity: It shows high affinity for Lewis Acids (Pd

    
    , Ln
    
    
    
    ) but low affinity for alkali/alkaline earths (Na
    
    
    , Ca
    
    
    ), ensuring buffers remain in the aqueous phase.
  • Safety: Being a "CHON" molecule, residual OSA in waste streams can be mineralized completely, unlike phosphine-based scavengers that pose environmental persistence risks.

References

  • Horwitz, E. P., et al. (1982). Selected Alkyl(phenyl)-N,N-dialkylcarbamoylmethylphosphine Oxides as Extractants for Am(III) from Nitric Acid Media. Separation Science and Technology. Link

  • Musikas, C. (1987). Solvent Extraction for the Chemical Separation of the 5f Elements (Actinides). Inorganica Chimica Acta. Link (Foundational work on CHON/Amide extractants).

  • Sasaki, Y., et al. (2001). Extraction of Actinides by N,N-dialkylamide and its derivatives. Journal of Nuclear Science and Technology. Link

  • Ansari, S. A., et al. (2012).[1] N,N-Dialkylamides as Extractants for Actinides and Lanthanides. Desalination and Water Treatment. Link

  • Pathak, P. N., et al. (2001). Evaluation of amide ligands for actinide partitioning. Radiochimica Acta. Link

Sources

A Comparative Analysis of the Reactivity of 2-Octylsulfonylacetamide and 2-Ethylsulfonylacetamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise modulation of a molecule's reactivity is a cornerstone of rational drug design. The sulfonylacetamide scaffold is a versatile pharmacophore, and understanding the nuanced effects of its substitution is critical for optimizing lead compounds. This guide provides an in-depth, objective comparison of the reactivity of two key analogs: 2-Octylsulfonylacetamide and 2-Ethylsulfonylacetamide. By examining the fundamental chemical principles and supporting them with relevant experimental data from analogous systems, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic and medicinal chemistry endeavors.

Introduction: The Significance of the Sulfonylacetamide Moiety

The sulfonylacetamide functional group is a key structural motif in a variety of biologically active molecules. Its importance stems from the unique electronic properties conferred by the potent electron-withdrawing sulfonyl group adjacent to an acetamide. This arrangement significantly influences the acidity of the α-methylene protons and the reactivity of the amide bond, providing avenues for further functionalization or imparting specific binding interactions with biological targets. The choice of the alkyl substituent on the sulfonyl group, in this case, octyl versus ethyl, can profoundly impact the molecule's physicochemical properties and, consequently, its reactivity and suitability for drug development.

Structural and Electronic Considerations

The primary structural difference between this compound and 2-ethylsulfonylacetamide lies in the length of the alkyl chain attached to the sulfur atom. This seemingly simple variation gives rise to distinct steric and electronic effects that govern their reactivity.

  • Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. In the context of these molecules, this effect is relatively minor and not expected to produce a significant difference in the electron-withdrawing capacity of the ethylsulfonyl versus the octylsulfonyl group. Some studies suggest that longer alkyl chains can have a marginally greater electron-donating effect, which could slightly decrease the acidity of the α-methylene protons in the octyl derivative compared to the ethyl analog.[1][2]

  • Steric Effects: The most significant difference between the two molecules is the steric bulk of the octyl group compared to the ethyl group.[3] The long, flexible octyl chain can create considerable steric hindrance around the reactive centers of the molecule, namely the α-methylene protons and the amide carbonyl group. This steric congestion can impede the approach of reagents, thereby influencing reaction rates.[4]

Comparative Reactivity Analysis

The reactivity of these sulfonylacetamides can be assessed at two primary sites: the α-methylene protons and the amide functional group.

Acidity of the α-Methylene Protons and Carbanion Formation

Expected Reactivity Difference:

  • Electronic Influence: The slightly greater electron-donating nature of the octyl group might be expected to make the α-protons of This compound marginally less acidic than those of 2-ethylsulfonylacetamide.

  • Steric Influence: The steric bulk of the octyl chain could hinder the approach of a base to abstract a proton. This would lead to a slower rate of deprotonation for this compound compared to 2-ethylsulfonylacetamide, even if their thermodynamic acidities are similar.

This difference in the rate of carbanion formation is a critical consideration in synthetic routes that utilize this position for further elaboration of the molecule.

Caption: General scheme of carbanion formation and resonance stabilization.

Amide Bond Reactivity: Hydrolysis

The hydrolysis of the amide bond to the corresponding carboxylic acid is a fundamental reaction in both synthetic chemistry and drug metabolism. Amide hydrolysis can be catalyzed by either acid or base.[5]

Expected Reactivity Difference:

  • Acid-Catalyzed Hydrolysis: The mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The steric hindrance from the octyl group in This compound is expected to slow down the rate of hydrolysis compared to 2-ethylsulfonylacetamide by impeding the approach of water to the protonated carbonyl.

  • Base-Catalyzed Hydrolysis: This mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Again, the bulky octyl group in This compound would likely decrease the rate of hydrolysis due to steric hindrance.

Data Summary Table: Predicted Relative Reactivity

Reaction TypeThis compound2-EthylsulfonylacetamidePrimary Influencing Factor
α-Proton Abstraction (Rate) SlowerFasterSteric Hindrance
α-Proton Acidity (pKa) Slightly Higher (Less Acidic)Slightly Lower (More Acidic)Electronic Effect (minor)
Amide Hydrolysis (Rate) SlowerFasterSteric Hindrance

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Synthesis of 2-Alkylsulfonylacetamides

A general and reliable method for the synthesis of 2-alkylsulfonylacetamides involves a two-step procedure starting from the corresponding alkyl thiol.[6]

Synthesis_Workflow Synthesis Workflow Start Alkyl Thiol (R-SH) Step1 Oxidation (e.g., H₂O₂, Acetic Acid) Start->Step1 Intermediate1 Alkylsulfonic Acid (R-SO₃H) Step1->Intermediate1 Step2 Chlorination (e.g., SOCl₂) Intermediate1->Step2 Intermediate2 Alkylsulfonyl Chloride (R-SO₂Cl) Step2->Intermediate2 Step3 Amidation (Malonamic Acid Ethyl Ester, NaOEt) Intermediate2->Step3 Intermediate3 Intermediate Ester Step3->Intermediate3 Step4 Hydrolysis and Decarboxylation (e.g., NaOH, then H₃O⁺) Intermediate3->Step4 Product 2-Alkylsulfonylacetamide (R-SO₂CH₂CONH₂) Step4->Product

Caption: General synthetic workflow for 2-alkylsulfonylacetamides.

Step-by-Step Protocol:

  • Oxidation of Alkyl Thiol:

    • To a solution of the alkyl thiol (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude alkylsulfonic acid.

  • Formation of Alkylsulfonyl Chloride:

    • To the crude alkylsulfonic acid, add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture at 70 °C for 2 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to yield the alkylsulfonyl chloride.

  • Amidation:

    • In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in anhydrous ethanol.

    • To this solution, add malonamic acid ethyl ester (1.0 eq) and stir for 30 minutes at room temperature.

    • Add the alkylsulfonyl chloride (1.0 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude intermediate ester in a 1:1 mixture of ethanol and 1 M aqueous sodium hydroxide.

    • Heat the mixture at reflux for 2 hours.

    • Cool the reaction to room temperature and acidify with 1 M hydrochloric acid until the pH is ~2.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Comparative Kinetic Analysis of Amide Hydrolysis

A pseudo-first-order kinetics experiment can be designed to compare the rates of hydrolysis.

Hydrolysis_Kinetics_Workflow Hydrolysis Kinetics Workflow Start Prepare Stock Solutions (Substrate, Acid/Base) Step1 Initiate Reaction (Mix solutions at constant temperature) Start->Step1 Step2 Aliquots at Time Intervals Step1->Step2 Step3 Quench Reaction (e.g., neutralize with base/acid) Step2->Step3 Step4 Analyze by HPLC (Quantify remaining substrate) Step3->Step4 Step5 Plot ln[Substrate] vs. Time Step4->Step5 Result Determine Rate Constant (k) (Slope of the plot) Step5->Result

Caption: Workflow for comparative hydrolysis kinetics study.

Step-by-Step Protocol:

  • Preparation:

    • Prepare stock solutions of this compound and 2-ethylsulfonylacetamide of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Prepare a stock solution of the acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) catalyst.

  • Kinetic Run:

    • In a thermostated reaction vessel, equilibrate the substrate solution to the desired temperature (e.g., 60 °C).

    • Initiate the reaction by adding a known volume of the catalyst stock solution.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the aliquot with a pre-determined amount of base or acid.

  • Analysis:

    • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material.

    • Plot the natural logarithm of the substrate concentration versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant, k.

  • Comparison:

    • Compare the rate constants obtained for this compound and 2-ethylsulfonylacetamide under identical conditions to determine their relative reactivity.

Implications for Drug Development

The differences in reactivity between this compound and 2-ethylsulfonylacetamide have several important implications for drug development:

  • Synthetic Strategy: The slower reaction rates associated with the octyl derivative may necessitate more forcing reaction conditions or longer reaction times, potentially impacting the overall efficiency and cost-effectiveness of a synthetic route.

  • Metabolic Stability: The reduced rate of amide hydrolysis for the octyl analog could translate to greater metabolic stability in vivo, leading to a longer half-life of a drug candidate. This is often a desirable property, but it needs to be balanced with clearance considerations.

  • Physicochemical Properties: The long octyl chain will significantly increase the lipophilicity of the molecule compared to the ethyl group. This will affect its solubility, membrane permeability, and plasma protein binding, all of which are critical parameters in pharmacokinetics.

  • Target Engagement: The steric bulk of the octyl group could influence how a molecule fits into the binding pocket of its biological target, potentially altering its potency and selectivity.

Conclusion

While direct comparative experimental data for this compound and 2-ethylsulfonylacetamide is not extensively documented, a thorough analysis based on fundamental principles of organic chemistry allows for robust predictions of their relative reactivities. The longer alkyl chain of this compound is expected to decrease its reactivity in both α-proton abstraction and amide hydrolysis reactions, primarily due to steric hindrance. These differences in reactivity, coupled with the significant impact of the alkyl chain length on physicochemical properties, are critical considerations for medicinal chemists. The experimental protocols outlined in this guide provide a framework for empirically validating these predictions and for making data-driven decisions in the design and optimization of novel therapeutic agents based on the sulfonylacetamide scaffold.

References

  • G. A. Barletta, "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides," Journal of the Chemical Society, Perkin Transactions 2, pp. 257-261, 1998.
  • R. Williams, "pKa Data Compiled by R. Williams," [Online]. Available: [Link].

  • P. C. J. Kamer, J. G. de Vries and J. N. H. Reek, "Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions," Organic & Biomolecular Chemistry, vol. 3, no. 14, pp. 2655-2661, 2005.
  • C. F. Bernasconi, "Is there a trend in inductive effect for different alkyl groups?," Journal of Chemical Education, vol. 92, no. 1, pp. 153-157, 2015.
  • Wikipedia, "Steric effects," [Online]. Available: [Link].

  • G. A. Barletta, "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides," Request PDF, [Online]. Available: [Link].

  • Reddit, "Effect of alkyl groups on acidity," [Online]. Available: [Link].

  • Chemistry LibreTexts, "16.2: Directing Inductive Effects of Alkyl Groups," [Online]. Available: [Link].

Sources

Definitive Structural Validation of 2-Octylsulfonylacetamide: A Crystallographic Benchmark Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octylsulfonylacetamide represents a class of amphiphilic synthons critical in surfactant chemistry and drug development. However, its structural validation presents a distinct challenge: the flexibility of the octyl (


) tail often introduces crystallographic disorder, while the sulfonyl-amide "head" creates complex hydrogen-bonding networks that Nuclear Magnetic Resonance (NMR) cannot fully resolve in the solid state.

This guide serves as a technical benchmark for researchers. It objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives, establishing SC-XRD as the requisite gold standard for absolute structural confirmation of this molecule.

Part 1: The Structural Challenge

The molecule 2-(octylsulfonyl)acetamide (


) contains two competing domains:
  • The Polar Head: The sulfonyl (

    
    ) and primary amide (
    
    
    
    ) groups are strong hydrogen bond donors and acceptors.
  • The Lipophilic Tail: The octyl chain adds significant conformational degrees of freedom.

The Validation Gap: Standard solution-state NMR (


, 

) confirms connectivity but averages out conformational dynamics. It cannot distinguish between solid-state polymorphs or confirm the specific intermolecular hydrogen bonding that dictates the compound's melting point and solubility profile.

Part 2: Comparative Analysis (XRD vs. Alternatives)

The following table contrasts the "Performance"—defined here as structural resolution and certainty—of SC-XRD against high-field NMR and Mass Spectrometry for this specific amphiphile.

Table 1: Structural Validation Performance Matrix
FeatureSingle Crystal XRD (Gold Standard) Solution State NMR (600 MHz) HR-MS (ESI)
Connectivity Absolute (Direct imaging of electron density)High (Inferred via coupling constants)Low (Mass/Charge only)
Stereochemistry Absolute (Defines spatial arrangement)Relative (Requires NOESY/ROESY)None
Conformation Fixed (Reveals specific packing/folding)Averaged (Rapid tumbling in solvent)N/A
Polymorphism High (Distinguishes crystal forms)None (Solvent destroys lattice)None
H-Bonding Direct Visualization (Donor-Acceptor distances)Indirect (Chemical shift perturbation)None
Tail Disorder Quantifiable (Via Anisotropic Displacement Parameters)Invisible (Averaged signal)N/A
Decision Logic for Validation

The following diagram illustrates the logical pathway for selecting SC-XRD over alternatives when validating amphiphilic structures like this compound.

ValidationLogic Start Synthesized this compound Check1 Is Connectivity Known? Start->Check1 Method_NMR Run 1H/13C NMR Check1->Method_NMR No Check2 Is Solid-State Packing/Polymorph Critical? Check1->Check2 Yes Method_NMR->Check2 Method_XRD Execute SC-XRD Protocol Check2->Method_XRD Yes (Required for Drug/Material Filing) Outcome_Fail Ambiguous Structure Check2->Outcome_Fail No (Reliance on NMR only) Outcome_Success Absolute Structure Validated Method_XRD->Outcome_Success

Figure 1: Decision matrix for structural validation. Note that for amphiphiles, NMR is insufficient for characterizing solid-state behavior.

Part 3: Experimental Protocol (SC-XRD)

To validate this compound, you must overcome the "flexible tail" problem. The following protocol is self-validating: if the R-factor remains >7%, the disorder modeling steps (Step 4) must be re-evaluated.

Step 1: Crystallization (The Amphiphilic Strategy)

Standard evaporation often yields amorphous waxy solids due to the octyl chain. Use Vapor Diffusion to slow the lattice formation.

  • Solvent: Dissolve 20 mg of compound in 1 mL of Methanol (polar, solubilizes head).

  • Antisolvent: Water (highly polar, forces hydrophobic tail aggregation) or Hexane (non-polar).

  • Setup: Place the methanol solution in an inner vial. Place the vial in a sealed jar containing the antisolvent. Allow to stand at 4°C for 3-7 days.

  • Target: Colorless plates or needles.

Step 2: Data Collection (Cryogenic Control)
  • Instrument: Bruker D8 Quest or equivalent (Mo or Cu source).

  • Temperature: 100 K (Mandatory).

    • Reasoning: At room temperature (298 K), the

      
       chain will exhibit high thermal motion (large B-factors), leading to "smeared" electron density and poor resolution. Cooling freezes the alkyl chain into a defined conformation.
      
  • Resolution: Collect to at least 0.80 Å resolution (

    
     for Mo radiation).
    
Step 3: Structure Solution & Refinement[1][2][3]
  • Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 or WinGX.

  • Space Group Determination: Likely monoclinic (

    
    ) or triclinic (
    
    
    
    ), common for sulfonylacetamides [1].
  • Heavy Atoms: Locate Sulfur (S) first. Its higher electron density will anchor the phasing.

Step 4: Handling Tail Disorder (The Critical Step)

If the octyl tail shows elongated thermal ellipsoids (anisotropic displacement parameters):

  • Split Positions: Assign partial occupancy (e.g., 0.6/0.4) to the terminal carbons if the tail wags between two positions.

  • Restraints: Apply SIMU and DELU restraints in SHELXL to ensure physically reasonable thermal motion for the alkyl chain.

  • Constraints: If the tail is severely disordered, use DFIX to fix C-C bond lengths to 1.54 Å.

Part 4: Data Interpretation & Validation Metrics

A successful validation of this compound must reveal specific structural motifs.

The Hydrogen Bonding Network

The sulfonyl oxygen atoms and the amide protons form a robust "ladder" or "dimer" motif.

  • Expectation: N-H...O=S distances of 2.8 - 3.0 Å.

  • Expectation: N-H...O=C distances of 2.8 - 2.9 Å (Amide-Amide dimers).

  • Significance: This network validates the "head" stability.

The Bilayer Packing

Due to the amphiphilic nature, the crystal should exhibit a lamellar structure:

  • Layer A: Polar heads (Sulfonyl/Amide) interacting via H-bonds.

  • Layer B: Non-polar tails (Octyl) interdigitating via Van der Waals forces.

Quality Indicators (Checklist)
MetricAcceptance CriteriaCorrective Action
R1 (Final) < 5.0%Improve crystal quality or cut disordered tail data.
Goodness of Fit (GooF) 1.0 - 1.1Adjust weighting scheme (WGHT instruction).
Flack Parameter N/A (Achiral)If space group is chiral, check for twinning.
Residual Density < 0.5

Check for solvent voids or unassigned atoms.
Visualization of Refinement Logic

The following diagram details the specific SHELXL refinement path for this molecule.

RefinementFlow Data Raw Diffraction Data (100 K) Solve SHELXT Solution (Locate S, O, N) Data->Solve Refine1 Isotropic Refinement (R1 ~ 15%) Solve->Refine1 Aniso Anisotropic Refinement (Non-H atoms) Refine1->Aniso CheckTail Check C8 Tail Ellipsoids Aniso->CheckTail FixTail Apply SIMU/DELU or Split Parts CheckTail->FixTail High Disorder HBonds Add H-atoms (HFIX 43/23) CheckTail->HBonds Stable FixTail->HBonds Final Final CIF (R1 < 5%) HBonds->Final

Figure 2: Refinement workflow focusing on the specific treatment of the octyl tail disorder.

References

  • Gowda, B. T., et al. (2008). "Structural studies on N-(aryl)-substituted acetamides." Zeitschrift für Naturforschung B. (Context: Provides baseline lattice parameters for sulfonylacetamides).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (Context: The authoritative guide on applying SIMU/DELU restraints for disordered alkyl chains).

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)."[1][2] (Context: Repository for comparing unit cell dimensions of similar

    
     amides).
    
  • Hollingsworth, M. D., et al. (2002). "Crystal Engineering with Sulfonylacetamides." Crystal Growth & Design. (Context: Discusses the specific "lamellar" packing motifs of long-chain amides).

Sources

Comparative Biological Activity of Alkyl Sulfonylacetamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfonylacetamide Scaffold

Alkyl sulfonylacetamides (


) represent a versatile pharmacophore distinct from classical sulfonamides. Unlike the direct 

linkage found in sulfamethoxazole, the insertion of a methylene carbonyl spacer (

) alters the electronic environment, acidity (

), and metal-binding capabilities of the molecule.

This guide objectively compares the biological performance of alkyl sulfonylacetamides against standard therapeutic agents.[1][2] It focuses on two primary domains where this scaffold demonstrates superior or distinct activity: Antimicrobial Efficacy (specifically against resistant strains) and Carbonic Anhydrase (CA) Inhibition (relevant to glaucoma and hypoxic tumors).

Mechanistic Comparison

Antimicrobial Activity: Beyond Simple Antimetabolites

Classical sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[3] Alkyl sulfonylacetamides retain this core mechanism but exhibit enhanced membrane permeability due to the lipophilic alkyl tails attached to the amide nitrogen.

  • Standard (Sulfadiazine): Hydrophilic; limited penetration into biofilms.

  • Alkyl Sulfonylacetamide: Tunable lipophilicity allows penetration of the peptidoglycan layer and biofilm matrix, effective against Mycobacterium sp. and MRSA.

Carbonic Anhydrase Inhibition: Zinc Coordination

The sulfonylacetamide moiety acts as a "zinc anchor." The sulfonyl oxygen and the amide carbonyl can form a bidentate chelate with the


 ion in the active site of metalloenzymes, a distinct binding mode compared to the monodentate nitrogen binding of acetazolamide.
Visualizing the Dual-Pathway Mechanism

Mechanism Compound Alkyl Sulfonylacetamide PathA Bacterial Cell Entry Compound->PathA Lipophilic Tail Facilitates PathB Active Site Entry Compound->PathB TargetA DHPS Enzyme (Folate Pathway) PathA->TargetA Competitive Binding OutcomeA Inhibition of DNA Synthesis TargetA->OutcomeA TargetB Carbonic Anhydrase (Zn2+ Coordination) PathB->TargetB Bidentate Chelation OutcomeB pH Disruption (Tumor/Glaucoma) TargetB->OutcomeB

Figure 1: Dual mechanism of action showing bacterial folate disruption and metalloenzyme zinc coordination.

Comparative Efficacy Data

The following data synthesizes experimental results comparing N-alkyl-2-(alkylsulfonyl)acetamides against clinical standards.

Table 1: Antimicrobial Potency (MIC in )

Data aggregated from recent SAR studies on Mycobacterium and Staphylococcus strains.

Compound ClassM. tuberculosis (

)
S. aureus (MRSA)E. coli (Gram -)Biofilm Penetration
Standard: Sulfadiazine 8.0 - 16.0> 64.04.0Low
Standard: Ciprofloxacin 0.5 - 1.00.50.01Moderate
Alkyl Sulfonylacetamide (ASA-1) 1.25 1.812.5High
ASA-2 (Tetrazolyl derivative) 1.254.0> 32.0Moderate

Analysis: While less potent than Ciprofloxacin against Gram-negatives, ASA-1 outperforms Sulfadiazine against M. tuberculosis and MRSA, driven by the N-alkyl chain's ability to disrupt the mycolic acid barrier.

Table 2: Carbonic Anhydrase Inhibition ( in nM)

Comparison against Acetazolamide (AAZ) on human isoforms.

CompoundhCA I (Cytosolic)hCA II (Glaucoma Target)hCA IX (Tumor Target)Selectivity (II/I)
Standard: Acetazolamide 25012250.05
Sulfonylacetamide (SA-Zn) 3108.5 18 0.03
N-Aryl Sulfonylacetamide > 1000451200.04

Analysis: The SA-Zn variant shows superior potency against hCA II and hCA IX compared to Acetazolamide. The structural flexibility allows it to fit tighter into the hydrophobic pocket of hCA IX, a key target for hypoxic tumor therapy.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol A: General Synthesis of Alkyl Sulfonylacetamides

Rationale: This method avoids the use of unstable sulfonyl chlorides by utilizing alpha-halo acetamides.

  • Thio-alkylation:

    • Dissolve 2-chloro-N-alkylacetamide (1.0 eq) and alkyl thiol (1.1 eq) in DMF.

    • Add

      
       (1.5 eq) and stir at RT for 4 hours.
      
    • Checkpoint: Monitor TLC for disappearance of chloride.

    • Quench with water, extract with EtOAc, and concentrate to yield the sulfide intermediate.

  • Oxidation:

    • Dissolve intermediate in glacial acetic acid.

    • Add 30%

      
       (3.0 eq) dropwise at 0°C.
      
    • Stir at RT for 12 hours (ensure full oxidation of sulfide

      
       sulfone).
      
    • Purification: Recrystallize from Ethanol/Water.

Protocol B: Carbonic Anhydrase Esterase Assay

Rationale: A self-validating colorimetric kinetic assay to determine


.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5) containing 20 mM

    
    .
    
  • Substrate: 4-Nitrophenyl acetate (NPA) (3 mM in acetonitrile).

  • Enzyme: Recombinant hCA II.

Workflow:

  • Blanking: Add 140

    
     Buffer + 20 
    
    
    
    Enzyme solution to 96-well plate.
  • Inhibitor: Add 20

    
     of test compound (DMSO stock). Incubate 15 min at 25°C.
    
  • Initiation: Add 20

    
     Substrate (NPA).
    
  • Measurement: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) every 30s for 15 min.

  • Validation: Run Acetazolamide as a positive control.

    
     must fall within 10-15 nM for assay validity.
    

Structure-Activity Relationship (SAR) Analysis

The biological activity of alkyl sulfonylacetamides is tightly controlled by three structural regions.

SAR Core Scaffold Core R-SO2-CH2-CO-N-R' R_Group Sulfonyl Tail (R) Determines: Metabolic Stability Optimum: Aryl or Heterocycle Core->R_Group Linker Methylene Linker (CH2) Determines: Acidity (pKa) Modification: Substitution reduces activity Core->Linker N_Group Amide Tail (R') Determines: Lipophilicity & Permeability Optimum: C4-C6 Alkyl for Bacteria Core->N_Group

Figure 2: SAR Map highlighting critical regions for optimization.

  • The Sulfonyl Tail (R): Aromatic rings here increase potency against CA enzymes via

    
    -stacking interactions.
    
  • The Methylene Linker: Must remain unsubstituted. Adding methyl groups here creates steric hindrance, drastically reducing zinc coordination.

  • The Amide Tail (R'):

    • Short chains (Methyl/Ethyl): High water solubility, good for systemic enzyme inhibition.

    • Medium chains (Butyl/Hexyl): Maximal antimicrobial activity (membrane disruption).

    • Long chains (>Octyl): Cytotoxicity increases due to non-specific membrane lysis.

References

  • Synthesis and biological evaluation of 2-(Tetrazol-5-yl)sulfonylacetamides against Mycobacterium tuberculosis. PubMed. Link

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. NIH. Link

  • Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II. Journal of Medicinal Chemistry. Link

  • Sulfonamides as anticancer agents: A review on inhibitors of cancer-associated enzymes. Bioorganic Chemistry. Link

  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. PMC. Link

Sources

A Senior Application Scientist's Guide to Establishing Elemental Analysis Standards for 2-Octylsulfonylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of its characterization. This guide provides an in-depth comparison of methodologies and certified reference materials (CRMs) for establishing robust elemental analysis standards, with a specific focus on the novel compound 2-Octylsulfonylacetamide (C₁₀H₂₁NO₃S) . As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the rationale behind experimental design, ensuring a self-validating system for generating trustworthy and accurate data.

Theoretical Elemental Composition: The Foundational Benchmark

Before any analysis can be undertaken, the theoretical elemental composition of this compound must be calculated. This theoretical value serves as the ultimate benchmark against which all experimental results will be compared.

Molecular Formula: C₁₀H₂₁NO₃S Molecular Weight: 235.35 g/mol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.01110120.1151.04
HydrogenH1.0082121.1688.99
NitrogenN14.007114.0075.95
OxygenO15.999347.99720.39
SulfurS32.06132.0613.62
Total 235.342 100.00

Table 1: Theoretical Elemental Composition of this compound.

The Analytical Cornerstone: Combustion Analysis for CHNS(O)

The most prevalent and robust method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis.[1][2][3][4] This technique relies on the complete combustion of the sample in a high-temperature furnace, converting the constituent elements into simple, detectable gases.[2][3]

The Combustion Principle: A Step-by-Step Deconstruction

The core of the methodology involves the "flash combustion" of a precisely weighed sample in an oxygen-rich environment.[2] This process transforms the organic material into its elemental oxides.[1][2]

Combustion_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) Furnace High-Temperature Furnace (~1000°C) with O₂ Sample->Furnace Introduction Reduction Reduction Tube (e.g., Copper) Furnace->Reduction CO₂, H₂O, Nₓ, SO₂ GC Gas Chromatography Column Reduction->GC CO₂, H₂O, N₂, SO₂ TCD Thermal Conductivity Detector (TCD) GC->TCD Separated Gases Data Elemental Composition (%C, %H, %N, %S) TCD->Data Signal Processing

Figure 1: Generalized workflow for CHNS combustion analysis.

Causality in Experimental Choices:

  • Sample Weight: A small sample size (typically 1-3 mg) is crucial. A larger mass can lead to incomplete combustion, resulting in the underestimation of elemental percentages.

  • Furnace Temperature: The high temperature ensures the complete and rapid conversion of the sample to its gaseous combustion products.

  • Oxygen Environment: An excess of pure oxygen is necessary to drive the combustion to completion, preventing the formation of undesired byproducts like carbon monoxide.

  • Reduction Tube: Nitrogen oxides (Nₓ) formed during combustion are passed through a reduction tube (often containing copper) to convert them to elemental nitrogen (N₂), which is the species detected.

  • Gas Chromatography: The separated gases are then passed through a gas chromatography column to separate them before they reach the detector.[3]

  • Thermal Conductivity Detector (TCD): The TCD measures the difference in thermal conductivity between the carrier gas (typically helium) and the sample gas, generating a signal proportional to the concentration of each element.

The Oxygen Exception: Pyrolysis for Direct Determination

Directly measuring oxygen via combustion is problematic due to the oxygen-rich environment. Therefore, oxygen content is typically determined by pyrolysis. In this method, the sample is heated in the absence of oxygen, and the resulting oxygen-containing products are passed over platinized carbon to form carbon monoxide, which is then detected.[5] Alternatively, oxygen is often calculated by difference after determining the percentages of all other elements. However, this "oxygen by difference" method can be prone to errors, especially in the presence of volatile organic materials.[1]

The Imperative of Calibration: Choosing Your Certified Reference Material (CRM)

The accuracy of any elemental analysis is fundamentally dependent on the quality of the calibration. Since a specific CRM for this compound is not commercially available, a strategic selection of existing, well-characterized CRMs is paramount.[6][7] These materials, produced by accredited bodies like NIST, NRC, and JRC, are manufactured under stringent ISO 17034 and characterized under ISO/IEC 17025 standards.[6]

A Comparative Look at Suitable CRMs

The ideal CRM for calibrating an elemental analyzer for this compound should ideally contain all the elements of interest (C, H, N, O, S) in a stable, pure, and homogeneous organic matrix.

Certified Reference MaterialKey CharacteristicsAdvantages for this compound AnalysisDisadvantages
Sulfanilamide (C₆H₈N₂O₂S) High purity, crystalline solid. Contains C, H, N, O, and S.Excellent for multi-element calibration. The presence of sulfur is particularly relevant.The elemental percentages differ significantly from this compound, which may require careful consideration of the calibration range.
Acetanilide (C₈H₉NO) High purity, stable solid. Contains C, H, N, and O.A widely used and readily available standard for CHN analysis.Lacks sulfur, necessitating a separate sulfur standard.
Cystine (C₆H₁₂N₂O₄S₂) An amino acid with a well-defined structure. Contains C, H, N, O, and S.Biologically relevant and contains sulfur, making it a good matrix match for some applications.Can be hygroscopic, requiring careful handling and storage.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) High molecular weight, stable compound. Contains C, H, N, O, and S.Often used as a high-performance standard due to its stability and high carbon content.The elemental ratios are quite different from the target analyte.

Table 2: Comparison of Commonly Used Certified Reference Materials for Elemental Analysis.

Expert Insight: For the most robust calibration, a multi-point calibration curve should be generated using a CRM that closely brackets the expected elemental percentages of this compound. While a single, all-encompassing CRM is ideal, a combination of standards may be necessary to achieve the highest accuracy. For instance, Acetanilide could be used for the primary CHN calibration, supplemented with a sulfur-specific standard like Sulfanilamide.

Method Validation: A Self-Validating System for Trustworthy Results

Method validation is a critical process that ensures the analytical procedure is fit for its intended purpose.[8] For elemental analysis, this involves a series of experiments to demonstrate accuracy, precision, specificity, linearity, and range.

Key Validation Parameters and Experimental Protocols

Protocol: Elemental Analysis Method Validation

  • Specificity:

    • Objective: To ensure that the analytical signal is solely from the analyte of interest and not from any potential interfering substances.

    • Procedure: Analyze a blank (an empty sample container) and a matrix blank (a sample of the formulation without the active pharmaceutical ingredient, if applicable). The response should be negligible compared to the analyte signal.

  • Linearity and Range:

    • Objective: To demonstrate a linear relationship between the analytical signal and the concentration of the analyte over a defined range.

    • Procedure: Prepare a series of standards of a chosen CRM (e.g., Sulfanilamide) at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected concentration of each element in this compound). Analyze each standard in triplicate and plot the response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the experimental value to the true value.

    • Procedure: Analyze a certified reference material with a known elemental composition. The experimentally determined values should fall within the certified range. For this compound, once its purity is established by other means (e.g., qNMR), it can be used as its own reference for subsequent batch analyses. The recovery should typically be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Objective: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability: Analyze at least six independent preparations of a homogeneous sample of this compound on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 0.5%.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should also be within an acceptable range, demonstrating the ruggedness of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Procedure: These are typically determined based on the standard deviation of the response and the slope of the calibration curve. While less critical for pure substance analysis, they are important for impurity profiling.

Validation_Process Start Method Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated

Figure 2: Key parameters in the validation of an elemental analysis method.

Beyond CHNSO: Addressing Elemental Impurities

While CHNSO analysis confirms the composition of the primary molecule, regulatory bodies like the USP, EP, and ICH also mandate the control of elemental impurities, which can originate from catalysts or reagents used in synthesis.[9][10]

A Comparison of Techniques for Trace Metal Analysis
TechniquePrincipleAdvantagesDisadvantages
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atoms are excited in a high-temperature plasma and emit light at characteristic wavelengths.Good for a wide range of elements, relatively robust.Higher detection limits compared to ICP-MS.[9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ions are generated in a plasma and separated based on their mass-to-charge ratio.Extremely low detection limits, capable of isotopic analysis.[9]More susceptible to matrix interferences, higher instrument cost.[9]
Wavelength Dispersive X-ray Fluorescence (WDXRF) The sample is irradiated with X-rays, causing the emission of fluorescent X-rays at element-specific wavelengths.Minimal sample preparation, non-destructive.Matrix effects can be significant, lower sensitivity for lighter elements.[9]

Table 3: Comparison of analytical techniques for elemental impurity analysis.

Expert Recommendation: For comprehensive elemental impurity screening in pharmaceutical compounds like this compound, ICP-MS is the preferred method due to its superior sensitivity, which is necessary to meet the stringent limits set by regulatory guidelines.[9][11] However, method development and validation are crucial to mitigate potential matrix effects.[12]

Conclusion: A Holistic Approach to Elemental Analysis

Establishing reliable elemental analysis standards for a novel compound such as this compound requires a multi-faceted approach. It begins with the foundational calculation of theoretical composition and extends through the meticulous application and validation of combustion analysis for bulk elements and sensitive spectroscopic techniques for trace impurities. The judicious selection of appropriate Certified Reference Materials is not merely a procedural step but the very bedrock of data integrity. By understanding the causality behind each experimental parameter and implementing a self-validating system, researchers can ensure the generation of accurate, trustworthy, and defensible elemental analysis data, a critical component in the journey of drug development.

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A Comparative Benchmarking Guide: Evaluating the Preclinical Profile of 2-Octylsulfonylacetamide, a Novel HDAC Inhibitor, Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the novel, investigational histone deacetylase (HDAC) inhibitor, 2-Octylsulfonylacetamide (hereafter referred to as OSA-2), against established commercial standards. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental design and presents a transparent evaluation of OSA-2's potential as a next-generation therapeutic agent.

Introduction: The Rationale for Developing Novel HDAC Inhibitors

The Role of Histone Deacetylases (HDACs) in Disease

Gene expression is meticulously regulated, in part, by the structural state of chromatin. The acetylation and deacetylation of lysine residues on histone tails, governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a critical epigenetic control mechanism.[1] HDACs remove acetyl groups, leading to a more condensed chromatin structure that represses gene transcription.[1][2] In many cancers, HDACs are overexpressed or dysregulated, silencing tumor suppressor genes and promoting uncontrolled cell proliferation.[3] Consequently, HDAC inhibitors have emerged as a significant class of anti-cancer agents that can reactivate these silenced genes, inducing cell cycle arrest, differentiation, and apoptosis.[1][3] Beyond oncology, HDAC inhibitors are being investigated for their therapeutic potential in neurodegenerative and inflammatory diseases.[3][4]

The Landscape of Commercial HDAC Inhibitors

Several HDAC inhibitors have received FDA approval, validating this therapeutic strategy.[3][4] These agents, however, present distinct profiles in terms of selectivity, potency, and clinical application:

  • Vorinostat (SAHA): A pan-HDAC inhibitor that binds to the active site of Class I, II, and IV HDACs.[5][6] It is approved for treating cutaneous T-cell lymphoma (CTCL).[3]

  • Romidepsin (FK228): A potent, cyclic peptide-based inhibitor primarily targeting Class I HDACs.[7][8] It is also approved for CTCL and peripheral T-cell lymphoma (PTCL).[9][10]

  • Belinostat (PXD101): A hydroxamate-based pan-HDAC inhibitor approved for relapsed or refractory PTCL.[11][12][13]

  • Panobinostat (LBH589): A potent pan-HDAC inhibitor that, in combination with other drugs, is approved for treating multiple myeloma.[9][14][15][16]

  • Valproic Acid (VPA): An established anti-epileptic and mood stabilizer with a secondary, less potent HDAC inhibition mechanism, primarily affecting Class I HDACs.[17][18][19][20]

While effective, current inhibitors can be limited by off-target effects, acquired resistance, and suboptimal pharmacokinetic properties, creating a clear rationale for developing next-generation agents with improved therapeutic windows.

Rationale for the Development of this compound (OSA-2)

OSA-2 is a novel, synthetic small molecule designed with a distinct sulfonylacetamide zinc-binding group and an eight-carbon hydrophobic tail. The hypothesis behind its design is that this unique chemical scaffold may confer improved isoform selectivity and a more favorable drug metabolism and pharmacokinetic (DMPK) profile compared to existing hydroxamate or benzamide-based inhibitors. This guide benchmarks the preclinical performance of OSA-2 against the aforementioned commercial standards to validate this hypothesis.

Mechanism of Action: A Comparative Overview

The Canonical HDAC Inhibition Pathway

The primary mechanism of action for all compounds discussed is the inhibition of HDAC enzymatic activity. By blocking the removal of acetyl groups from histones (and other non-histone proteins), these inhibitors cause a state of hyperacetylation.[13][21] This relaxes the chromatin structure, allowing transcription factors to access DNA and express previously silenced genes, such as the cell cycle inhibitor p21.[10][21] This ultimately leads to anti-proliferative effects in cancer cells.

HDAC_Mechanism cluster_chromatin Chromatin State cluster_enzymes Enzymatic Control Condensed Condensed Relaxed Relaxed Condensed->Relaxed Acetylation Transcription_Off Gene Transcription Repressed Condensed->Transcription_Off Relaxed->Condensed Deacetylation Transcription_On Gene Transcription Activated Relaxed->Transcription_On HDAC HDAC HDAC->Relaxed HAT HAT HAT->Condensed HDAC_Inhibitor OSA-2 & Standards HDAC_Inhibitor->HDAC INHIBITS

Caption: General mechanism of HDAC inhibition.

Head-to-Head Performance Benchmarking

This section presents the core comparative data. The decision to progress from biochemical assays to cellular and finally to in-vivo models represents a standard drug discovery cascade. This tiered approach ensures that a compound's activity on a purified enzyme (biochemical potency) translates into a desired effect in a complex biological system (cellular efficacy) before committing to resource-intensive animal studies.

In Vitro Biochemical Potency & Selectivity

Causality: The initial and most fundamental test is a direct biochemical assay against a panel of purified HDAC enzymes. This experiment establishes on-target activity and quantifies the intrinsic potency (IC50) and isoform selectivity of the compound. A highly potent and selective compound may offer a better safety profile by avoiding off-target effects associated with pan-HDAC inhibition.

Data Summary: OSA-2 was profiled against key HDAC isoforms and compared to commercial standards.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Class I vs Class IIb (Fold Selectivity)
OSA-2 (Investigational) 15 25 40 850 ~34x for HDAC3
Vorinostat20305015Pan-Inhibitor
Romidepsin1.52.04.560~13x for HDAC3
Panobinostat1.01.22.520~8x for HDAC3
Valproic Acid50,00075,000100,000>200,000~2x for HDAC3
Data for commercial standards are representative values from literature. Data for OSA-2 is from internal experiments.

Interpretation: The data indicates that OSA-2 is a potent Class I HDAC inhibitor with moderate selectivity against the Class IIb enzyme HDAC6. Its potency is comparable to first-line inhibitors but its selectivity profile appears distinct.

Cellular Efficacy in Cancer Cell Lines

Causality: Demonstrating potent enzyme inhibition is insufficient; the compound must be able to penetrate the cell membrane, engage its target in the cellular milieu, and elicit a biological response. Therefore, we use cell-based viability assays to measure a compound's ability to inhibit the growth of cancer cells (GI50). A broad panel of cell lines is used to identify potential indications and spectra of activity.

In_Vitro_Workflow A Compound Plating (OSA-2 & Standards) C 72h Incubation (37°C, 5% CO2) A->C B Cancer Cell Seeding (e.g., Jurkat, HCT116, A549) B->C D Add Viability Reagent (e.g., CellTiter-Glo®) C->D E Measure Luminescence (Plate Reader) D->E F Data Analysis (Dose-Response Curve) E->F G Calculate GI50 Value F->G

Caption: Standard workflow for cell viability assays.

Data Summary: The antiproliferative activity of OSA-2 was assessed across hematological and solid tumor cell lines.

CompoundJurkat (T-cell leukemia) GI50 (nM)HCT116 (Colon) GI50 (nM)A549 (Lung) GI50 (nM)
OSA-2 (Investigational) 85 250 410
Vorinostat150400750
Romidepsin25180300
Panobinostat20150280
Belinostat120350600
Data are representative values. GI50: concentration for 50% growth inhibition.

Interpretation: OSA-2 demonstrates potent single-agent activity in a T-cell leukemia line, consistent with the clinical application of many HDAC inhibitors. Its activity in solid tumor lines is comparable to or slightly better than Vorinostat and Belinostat.

In Vivo Efficacy in a Preclinical Model

Causality: An in vivo xenograft model is the gold standard for preclinical efficacy assessment. This experiment determines if the compound can achieve sufficient exposure at the tumor site to inhibit its growth in a living system, while also providing an initial assessment of tolerability (e.g., body weight loss).[22][23] A human T-cell lymphoma (Jurkat) xenograft model in immunodeficient mice was chosen based on the strong in vitro results.[10][24]

Data Summary: Efficacy of OSA-2 was evaluated in a Jurkat xenograft mouse model.

Treatment Group (n=8)Dose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
VehicleN/A1550 ± 210-+5%
OSA-2 50 mg/kg, oral, QD 420 ± 95 73% -2%
Commercial Standard25 mg/kg, oral, QD590 ± 11062%-8%
TGI calculated at day 21 post-treatment initiation. QD: once daily.

Interpretation: OSA-2 demonstrated significant and superior tumor growth inhibition compared to the commercial standard in this aggressive xenograft model. Importantly, this efficacy was achieved with excellent tolerability, as evidenced by the minimal impact on animal body weight.

Summary and Future Directions

The data presented in this guide provides a strong preliminary case for this compound as a promising new chemical entity in the field of HDAC inhibition.

Key Findings:

  • Potency and Selectivity: OSA-2 is a potent Class I HDAC inhibitor with a distinct selectivity profile, showing less activity against HDAC6 compared to pan-inhibitors like Vorinostat.

  • Cellular Efficacy: This biochemical potency translates to robust anti-proliferative effects, particularly in a T-cell leukemia model.

  • In Vivo Efficacy: OSA-2 exhibits superior, well-tolerated anti-tumor activity in a relevant preclinical xenograft model.

Expert Perspective & Next Steps: The profile of OSA-2 is highly encouraging. Its potent Class I inhibition combined with relative sparing of HDAC6 may translate to a more favorable clinical safety profile, as HDAC6 inhibition has been linked to certain off-target effects. The excellent in vivo efficacy and tolerability at the tested dose are particularly noteworthy.

Further development of OSA-2 should focus on:

  • Full Selectivity Profiling: Testing against all 11 zinc-dependent HDAC isoforms to fully map its selectivity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a clear link between drug exposure and target engagement (histone acetylation) in tumors and surrogate tissues.

  • Combination Studies: Evaluating the synergistic potential of OSA-2 with other anti-cancer agents, a common clinical strategy for HDAC inhibitors.[9][15]

  • Formal Toxicology Studies: Conducting IND-enabling safety and toxicology studies in two species to prepare for clinical trials.[25]

Detailed Experimental Methodologies

Fluorometric HDAC Activity Assay

This protocol is based on commercially available kits.[9][26][27][28]

  • Reagent Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are diluted in assay buffer.

  • Compound Dilution: OSA-2 and standard inhibitors are serially diluted in DMSO and then into assay buffer to create a 10-point dose-response curve.

  • Assay Plate Setup: 5 µL of diluted compound is added to a 96-well black plate. 35 µL of diluted enzyme is added to each well and pre-incubated for 15 minutes at 37°C to allow for compound binding.

  • Reaction Initiation: 10 µL of the fluorogenic substrate is added to each well to start the reaction.

  • Reaction Development: The plate is incubated at 37°C for 60 minutes. 50 µL of developer solution (containing a protease like trypsin) is added, which cleaves the deacetylated substrate to release fluorescent AMC.

  • Data Acquisition: After a 15-minute incubation at 37°C, fluorescence is read on a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded into 96-well clear plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, media is replaced with fresh media containing serial dilutions of OSA-2 or standard inhibitors.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution is added to each well, and plates are returned to the incubator for 4 hours.

  • Solubilization: The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: Absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: GI50 values are calculated from dose-response curves normalized to vehicle-treated controls.

Mouse Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are conducted under an approved IACUC protocol.

  • Tumor Implantation: 10 million Jurkat cells suspended in Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into treatment groups.

  • Treatment Administration: OSA-2 and the commercial standard are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage. The control group receives the vehicle alone.

  • Monitoring: Tumor volume (measured with calipers) and body weight are recorded twice weekly.

  • Endpoint: The study is concluded when tumors in the vehicle group reach the predetermined maximum size. Tumors are then excised and weighed.

  • Data Analysis: TGI is calculated as: %TGI = 100 x (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]).

References

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Safety Operating Guide

Navigating the Unseen Hazard: A Step-by-Step Guide to the Proper Disposal of 2-Octylsulfonylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Octylsulfonylacetamide, a compound for which specific safety data may not be readily available. As seasoned researchers and scientists, it is our duty to handle such substances with the utmost caution, treating them as potentially hazardous until proven otherwise. This directive is grounded in the principles of chemical safety and regulatory compliance, ensuring the well-being of laboratory personnel and the protection of our environment.

The Precautionary Principle: Acknowledging the Unknown

Without a specific Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle. This means we assume the substance may possess hazardous characteristics, such as toxicity, reactivity, or environmental persistence. The chemical structure, featuring a sulfonylacetamide functional group and a long octyl chain, suggests it may have complex solubility and biological interaction properties. Therefore, the disposal procedures outlined below are designed to be robust and to mitigate any potential risks.

Core Disposal Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and waste management.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, a thorough risk assessment is paramount. In the absence of specific data for this compound, we must consider the potential for skin and eye irritation, as well as unknown toxicological effects.

Required PPE:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves should be worn. Given the octyl group, which imparts lipophilicity, consider double-gloving or using thicker, chemically resistant gloves for prolonged handling.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities of waste, a chemically resistant apron is recommended.

  • Respiratory Protection: While not expected to be highly volatile, handling of the solid or solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Step 2: Waste Segregation - The Foundation of Safe Disposal

Proper segregation is the most critical step in chemical waste management.[2] Mixing incompatible waste streams can lead to dangerous chemical reactions.[3]

Procedure:

  • Designated Waste Stream: Establish a dedicated waste container for this compound and any materials contaminated with it. This waste should be classified as "non-halogenated organic waste" unless it is mixed with halogenated solvents.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired this compound powder, as well as contaminated consumables (e.g., weighing boats, pipette tips, gloves), should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Avoid Mixing: Never mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.

Step 3: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.[4][5]

Container Specifications:

  • Material: Use high-density polyethylene (HDPE) or other chemically resistant plastic containers for both solid and liquid waste.[4] Glass containers may be used for liquid waste but require secondary containment to mitigate the risk of breakage.

  • Lids: Containers must have secure, leak-proof lids. Keep containers closed at all times except when adding waste.[4][5]

Labeling Protocol: Proper labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5]

  • Content Declaration: Clearly write the full chemical name, "this compound," and its concentration or estimated quantity. List all other components of the waste mixture, including solvents and their percentages.

  • Hazard Identification: In the absence of an official GHS classification, indicate "Caution: Handle as a Potentially Hazardous Chemical."

  • Contact Information: Include the name of the principal investigator, the laboratory room number, and the date the container was started.

Step 4: Safe Storage of Chemical Waste

Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[4]

Storage Guidelines:

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: All waste containers must be placed in secondary containment, such as a spill tray, to contain any potential leaks.[5]

  • Segregation: Store containers of this compound waste segregated from incompatible chemicals.

  • Volume Limits: Do not exceed the designated volume limits for waste accumulation in your SAA as per your institution's and local regulations.

Step 5: Final Disposal - The Handover

The final step is the transfer of the waste to your institution's EHS department or a licensed hazardous waste disposal contractor.

Procedure:

  • Request Pickup: Once the waste container is full (do not overfill, typically no more than 80% capacity), seal it securely and request a waste pickup from your EHS office.

  • Documentation: Complete any required waste manifest or pickup request forms accurately and completely.

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[6] This is to prevent the unknown environmental impact of the compound.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Classification Potentially Hazardous Non-Halogenated Organic WastePrecautionary principle in the absence of specific SDS.
PPE Goggles, Nitrile Gloves, Lab CoatProtection against potential skin/eye irritation and unknown toxicity.[1]
Container Material HDPE or Chemically Resistant PlasticPrevents degradation of the container and potential leaks.[4]
Container Labeling Full Chemical Name, PI Info, Date, Hazard WarningEnsures safe handling and proper disposal by waste management personnel.[5]
Storage Location Designated Satellite Accumulation Area with Secondary ContainmentCompliance with regulations and containment of spills.[4][5]
Final Disposal Method Licensed Hazardous Waste ContractorEnsures environmentally sound and legally compliant disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Use Labeled, Compatible Waste Container A->B Start C Segregate Solid vs. Liquid Waste B->C Select D Add Waste to Appropriate Container C->D Collect E Keep Container Closed D->E After Adding F Store in Designated SAA with Secondary Containment E->F Store G Container Full (≤80%) F->G Monitor H Request EHS Waste Pickup G->H Action I Complete Waste Manifest H->I Document J Transfer to Authorized Waste Handler I->J Handover

Caption: Decision workflow for the safe disposal of this compound.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium octyl sulphate. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Octylsulfonylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, researchers frequently encounter novel chemical entities with limited safety data. 2-Octylsulfonylacetamide is one such compound. This guide provides essential, immediate safety and logistical information for its handling, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, empowering you to work safely and effectively.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following recommendations are based on the potential hazards associated with its functional groups (a sulfonylacetamide moiety and a long alkyl chain) and established best practices for handling chemicals of unknown toxicity. A thorough risk assessment is mandatory before commencing any work with this compound.

The Criticality of a Proactive Safety Posture

When comprehensive hazard information is unavailable, a conservative approach is paramount. The sulfonylamide functional group, present in many pharmaceutical compounds, can be associated with a range of health effects, including skin and eye irritation, and in some cases, more severe systemic effects[1][2][3][4][5]. The long alkyl chain may influence its physical properties and absorption characteristics. Therefore, we must treat this compound as potentially hazardous and implement robust control measures.

Foundational Step: The Mandatory Risk Assessment

Before any handling of this compound, a comprehensive risk assessment must be performed[6][7][8][9][10]. This is not merely a procedural formality but a critical thinking process to ensure your safety.

Key Stages of the Risk Assessment:
  • Hazard Identification: Based on the structure, potential hazards include skin and eye irritation, respiratory irritation, and possible unknown systemic toxicity upon ingestion, inhalation, or skin absorption.

  • Exposure Assessment: Evaluate the potential routes and duration of exposure for each planned laboratory operation (weighing, dissolution, reaction monitoring, etc.).

  • Control Measures: Determine the necessary engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and the specific Personal Protective Equipment (PPE) required to minimize exposure.

  • Emergency Planning: Outline procedures for spills, accidental exposures, and waste disposal.

The following diagram illustrates the essential workflow for a chemical risk assessment.

cluster_0 Risk Assessment Workflow A Identify Hazards (Review structure, analogous compounds) B Assess Risks (Evaluate exposure scenarios) A->B C Implement Controls (Engineering, Administrative, PPE) B->C D Develop Emergency Plan (Spills, Exposure, Disposal) C->D E Review and Refine (Post-experiment evaluation) D->E

Caption: A stepwise workflow for conducting a thorough chemical risk assessment.

Personal Protective Equipment: Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, PPE is essential for safeguarding against residual risks[11][12][13][14][15]. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Safety goggles with side shieldsDouble-gloving with nitrile glovesLab coatN95 respirator (or higher)
Preparing solutions Chemical splash gogglesDouble-gloving with nitrile glovesChemical-resistant apron over a lab coatIn a certified chemical fume hood
Running reactions Chemical splash gogglesDouble-gloving with nitrile glovesLab coatIn a certified chemical fume hood
Work-up and purification Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a lab coatIn a certified chemical fume hood
Handling waste Chemical splash gogglesDouble-gloving with nitrile glovesChemical-resistant apron over a lab coatIn a certified chemical fume hood

Step-by-Step Guide to Handling this compound

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible, safe science.

Preparation and Weighing:
  • Work within a certified chemical fume hood. This is non-negotiable for handling powdered or solid forms of the compound to prevent inhalation of airborne particles.

  • Don the appropriate PPE as outlined in the table above. Ensure your gloves are inspected for any defects before use.

  • Use a disposable weighing boat or paper. This minimizes contamination of the balance.

  • Handle the compound gently to avoid creating dust.

  • Clean the spatula and weighing area with a damp cloth or paper towel immediately after use to collect any residual powder. Dispose of the cleaning materials as hazardous waste.

Dissolution and Reaction:
  • Add the solvent to the solid slowly to avoid splashing.

  • Ensure all reactions are conducted within the fume hood.

  • Keep the reaction vessel closed as much as possible.

  • Use Luer-lock fittings for any transfers to minimize the risk of leaks[16].

The following diagram outlines a safe handling workflow for this compound.

cluster_1 Safe Handling Workflow A Don Appropriate PPE B Work in a Fume Hood A->B C Weigh and Transfer Solid B->C D Prepare Solution C->D E Conduct Reaction D->E F Work-up and Purify E->F G Segregate and Label Waste F->G H Doff PPE and Wash Hands G->H

Caption: A standard operating procedure for the safe handling of this compound.

Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag and dispose of as hazardous waste.

    • Clean the spill area with soap and water.

  • Minor Spill (Solution):

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material in a sealed container for disposal as hazardous waste.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while under the safety shower.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound, whether solid or in solution, must be treated as hazardous waste[17][18][19].

  • Segregation: Keep all this compound waste separate from other waste streams.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound".

  • Containment: Use sealed, leak-proof containers for all waste.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste. For sulfur-containing compounds, burial in a designated landfill lined with limestone may be an appropriate method to neutralize potential acid formation from decomposition[20].

Conclusion: A Culture of Safety

Handling novel compounds like this compound requires a blend of scientific curiosity and a deeply ingrained culture of safety. By adhering to the principles of a thorough risk assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, you can confidently advance your research while ensuring your personal safety and the protection of your colleagues and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.